molecular formula C10H8ClNO B15069956 8-Chloro-1-methoxyisoquinoline

8-Chloro-1-methoxyisoquinoline

Cat. No.: B15069956
M. Wt: 193.63 g/mol
InChI Key: CYXHICGIYXDDDK-UHFFFAOYSA-N
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Description

8-Chloro-1-methoxyisoquinoline is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-1-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-10-9-7(5-6-12-10)3-2-4-8(9)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXHICGIYXDDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Chloro-1-methoxyisoquinoline CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 8-Chloro-1-methoxyisoquinoline, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While this specific molecule is not extensively documented in publicly available databases, this paper synthesizes information from closely related analogues to project its chemical identifiers, physicochemical properties, plausible synthetic routes, reactivity, and potential biological significance. By examining the constituent moieties—the isoquinoline core, the 8-position chloro group, and the 1-position methoxy group—we can construct a robust profile for this compound, offering valuable insights for researchers and drug development professionals. This guide is intended to serve as a foundational resource, enabling further investigation and application of this promising chemical scaffold.

Introduction: The Isoquinoline Scaffold and its Significance

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with diverse and potent biological activities.[1][2] It is a benzopyridine, consisting of a benzene ring fused to a pyridine ring.[1] The nitrogen atom in the isoquinoline ring system imparts basicity and the ability to form hydrogen bonds, crucial for molecular recognition in biological systems.[1] Modifications to the isoquinoline scaffold, through the introduction of various substituents, allow for the fine-tuning of its pharmacological and pharmacokinetic properties. This guide focuses on a specific, less-explored derivative, this compound, to elucidate its chemical nature and potential applications.

Chemical Identity and Physicochemical Properties

As of the date of this publication, a specific CAS number for this compound has not been assigned, indicating its novelty or limited commercial availability. However, we can deduce its fundamental chemical identifiers and predict its properties based on its constituent parts.

Table 1: Predicted Chemical Identifiers and Properties of this compound

IdentifierPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₈ClNOBased on the fusion of a C₉H₇N isoquinoline core with a chloro and a methoxy group, and subsequent loss of two hydrogen atoms.
Molecular Weight 193.63 g/mol Calculated from the atomic weights of the constituent atoms.
IUPAC Name This compoundStandard nomenclature rules for substituted isoquinolines.
Appearance Pale yellow to light brown solidInferred from the appearance of related compounds like 4-chloroisoquinoline.[3]
Solubility Moderately soluble in organic solventsBased on the properties of similar heterocyclic compounds.[3]
pKa (of protonated form) ~4-5The electron-withdrawing chloro group is expected to decrease the basicity compared to isoquinoline (pKa = 5.14).[1]

Synthesis of this compound: Plausible Synthetic Strategies

Strategy 1: Pomeranz-Fritsch-Bobbitt Reaction followed by Chlorination and Methoxylation

This classical approach builds the isoquinoline core from a substituted benzaldehyde and an aminoacetal.[4]

Pomeranz_Fritsch_Bobbitt_Synthesis 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Intermediate_A Schiff Base 2-Chlorobenzaldehyde->Intermediate_A Aminoacetaldehyde diethyl acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde diethyl acetal->Intermediate_A Intermediate_B Dihydroisoquinoline Intermediate_A->Intermediate_B Acid-catalyzed cyclization 8-Chloroisoquinoline 8-Chloroisoquinoline Intermediate_B->8-Chloroisoquinoline Oxidation 8-Chloro-1(2H)-isoquinolinone 8-Chloro-1(2H)-isoquinolinone 8-Chloroisoquinoline->8-Chloro-1(2H)-isoquinolinone Oxidation This compound This compound 8-Chloro-1(2H)-isoquinolinone->this compound Methylation (e.g., MeI, Ag₂O) caption Pomeranz-Fritsch-Bobbitt Synthesis Workflow

Figure 1: A potential synthetic workflow for this compound via the Pomeranz-Fritsch-Bobbitt reaction.

Hypothetical Experimental Protocol:

  • Step 1: Synthesis of 8-Chloroisoquinoline.

    • Condense 2-chlorobenzaldehyde with aminoacetaldehyde diethyl acetal in the presence of an acid catalyst to form the corresponding Schiff base.

    • Subject the Schiff base to acid-catalyzed cyclization using a strong acid such as sulfuric acid or polyphosphoric acid to yield a dihydroisoquinoline intermediate.

    • Oxidize the dihydroisoquinoline intermediate to afford 8-chloroisoquinoline. Common oxidizing agents for this step include manganese dioxide or air oxidation.

  • Step 2: Oxidation to 8-Chloro-1(2H)-isoquinolinone.

    • Oxidize 8-chloroisoquinoline to the corresponding N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

    • Rearrange the N-oxide to the 1-acetoxy derivative using acetic anhydride.

    • Hydrolyze the acetoxy group to yield 8-chloro-1(2H)-isoquinolinone.

  • Step 3: Methylation to this compound.

    • Treat 8-chloro-1(2H)-isoquinolinone with a methylating agent such as methyl iodide in the presence of a base like silver oxide or sodium hydride to yield the final product, this compound.

Strategy 2: Bischler-Napieralski Reaction followed by Aromatization and Substitution

This alternative strategy involves the cyclization of a β-arylethylamide.

Bischler_Napieralski_Synthesis 2-(2-Chlorophenyl)ethanamine 2-(2-Chlorophenyl)ethanamine Intermediate_C N-acetyl-2-(2-chlorophenyl)ethanamine 2-(2-Chlorophenyl)ethanamine->Intermediate_C Acetyl chloride Acetyl chloride Acetyl chloride->Intermediate_C Intermediate_D 3,4-Dihydroisoquinoline derivative Intermediate_C->Intermediate_D Dehydrative cyclization (e.g., P₂O₅, POCl₃) 8-Chloro-1-methylisoquinoline 8-Chloro-1-methylisoquinoline Intermediate_D->8-Chloro-1-methylisoquinoline Dehydrogenation (e.g., Pd/C) 8-Chloro-1(2H)-isoquinolinone 8-Chloro-1(2H)-isoquinolinone 8-Chloro-1-methylisoquinoline->8-Chloro-1(2H)-isoquinolinone Oxidation of methyl group This compound This compound 8-Chloro-1(2H)-isoquinolinone->this compound Methylation caption Bischler-Napieralski Synthesis Workflow

Figure 2: A potential synthetic workflow for this compound via the Bischler-Napieralski reaction.

Hypothetical Experimental Protocol:

  • Step 1: Synthesis of N-acetyl-2-(2-chlorophenyl)ethanamine.

    • React 2-(2-chlorophenyl)ethanamine with acetyl chloride or acetic anhydride to form the corresponding amide.

  • Step 2: Cyclization to a 3,4-Dihydroisoquinoline derivative.

    • Treat the amide with a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride to effect an intramolecular cyclization.

  • Step 3: Aromatization to 8-Chloro-1-methylisoquinoline.

    • Dehydrogenate the resulting 3,4-dihydroisoquinoline using a catalyst like palladium on carbon (Pd/C) at elevated temperatures.

  • Step 4: Conversion to this compound.

    • This would likely involve oxidation of the 1-methyl group to a carboxylic acid, followed by a series of steps to convert the acid to a hydroxyl group, and finally methylation to the methoxy group. A more direct route might involve conversion of the methyl group to a leaving group followed by nucleophilic substitution with methoxide, though this can be challenging. A more plausible route would be oxidation to the isoquinolinone as described in Strategy 1, followed by methylation.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing chloro group on the isoquinoline ring.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 8-position is on the benzene ring and is generally less reactive towards nucleophilic aromatic substitution compared to halogens on the pyridine ring. However, under harsh conditions or with strong nucleophiles, substitution may be possible.

  • Electrophilic Aromatic Substitution: The isoquinoline ring is generally deactivated towards electrophilic substitution. The methoxy group at the 1-position is activating and ortho-, para-directing, while the chloro group at the 8-position is deactivating but also ortho-, para-directing. The overall regioselectivity of electrophilic attack would be complex and likely favor positions on the benzene ring not occupied by the chloro group.

  • Reactions at the Nitrogen Atom: The nitrogen atom retains its basic character and can be protonated or alkylated.[1]

Potential Applications in Drug Discovery

The this compound scaffold holds promise for the development of novel therapeutic agents due to the known biological activities of related compounds.

  • Anticancer Activity: Many substituted isoquinoline and quinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6] The presence of a halogen, such as chlorine, can enhance the lipophilicity and membrane permeability of a molecule, potentially improving its anticancer efficacy.

  • Antimicrobial and Antiviral Activity: The isoquinoline nucleus is found in several natural and synthetic compounds with antimicrobial and antiviral properties.[6][7] The specific substitution pattern of this compound could confer novel activity against a range of pathogens.

  • Enzyme Inhibition: Substituted isoquinolines have been explored as inhibitors of various enzymes. The electronic and steric properties of the chloro and methoxy groups could be tailored to achieve potent and selective inhibition of specific enzyme targets.

Safety and Handling

Given the lack of specific safety data for this compound, it is prudent to handle this compound with the same precautions as other potentially hazardous heterocyclic compounds. Based on data for related compounds like 8-chloroquinoline and 1-chloroisoquinoline, the following should be considered:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[8]

  • Irritation: May cause skin and eye irritation.[8]

  • Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound represents an intriguing yet underexplored molecule with considerable potential in the field of medicinal chemistry. This in-depth technical guide, by synthesizing data from analogous structures, provides a foundational understanding of its chemical identity, plausible synthetic pathways, predicted reactivity, and potential applications. It is hoped that this document will stimulate further research into this and other novel substituted isoquinolines, ultimately leading to the discovery of new therapeutic agents. The proposed synthetic routes offer a starting point for chemists to access this compound and explore its biological activity. As with any novel chemical entity, thorough experimental validation of its properties and biological effects is essential.

References

  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google P
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - ResearchGate. (URL: [Link])

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (URL: [Link])

  • 13 - Synthesis of Isoquinolines and Quinolines - YouTube. (URL: [Link])

  • US4044011A - Process for the preparation of 8-hydroxyquinoline - Google P
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (URL: [Link])

  • A versatile synthesis of substituted isoquinolines - PubMed. (URL: [Link])

  • 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem. (URL: [Link])

  • 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem. (URL: [Link])

  • Isoquinoline - Wikipedia. (URL: [Link])

  • 8-Hydroxyquinoline - Wikipedia. (URL: [Link])

  • 1-Methoxyisoquinoline | C10H9NO | CID 141052 - PubChem. (URL: [Link])

  • A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University. (URL: [Link])

  • 4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662 - PubChem. (URL: [Link])

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing). (URL: [Link])

  • Chemical Properties of Isoquinoline, 1-methoxy- (CAS 23724-93-8) - Cheméo. (URL: [Link])

  • New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. (URL: [Link])

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing). (URL: [Link])

  • 8-Methoxyisoquinoline | C10H9NO | CID 11959084 - PubChem. (URL: [Link])

  • Synthesis of para-Deuterated 1-Methoxynaphthalene - YouTube. (URL: [Link])

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - MDPI. (URL: [Link])

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (URL: [Link])

  • 7-Methoxyisoquinoline | C10H9NO | CID 594375 - PubChem. (URL: [Link])

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC. (URL: [Link])

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids - ResearchGate. (URL: [Link])

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (URL: [Link])

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (URL: [Link])

  • Showing Compound Isoquinoline (FDB012557) - FooDB. (URL: [Link])

Sources

An In-depth Technical Guide to 8-Chloro-1-methoxyisoquinoline: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 8-Chloro-1-methoxyisoquinoline. As a substituted isoquinoline, this compound holds potential for applications in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers, synthesizing available data on related compounds to project the characteristics of this specific molecule and to propose robust methodologies for its empirical study.

Molecular Structure and Core Physicochemical Properties

This compound is a heterocyclic aromatic compound. The isoquinoline core is functionalized with a chlorine atom at the 8-position and a methoxy group at the 1-position. These substitutions are critical in defining the molecule's electronic distribution, steric profile, and, consequently, its chemical reactivity and biological activity.

Table 1: Summary of Estimated Physicochemical Properties
PropertyEstimated ValueBasis for Estimation and Key Considerations
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Melting Point 50-60 °CBased on the melting point of 8-chloroisoquinoline (55.5-56.5 °C)[1]. The methoxy group may slightly alter crystal lattice interactions.
Boiling Point ~290-300 °CEstimated from the boiling point of 8-chloroisoquinoline (~290 °C)[1]. The methoxy group is expected to have a minor impact.
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Poorly soluble in water.General solubility characteristics of chlorinated aromatic compounds.[2][3]
pKa (basic) ~3-4The basicity of the isoquinoline nitrogen is reduced by the electron-withdrawing effect of the chlorine atom. This is an estimation based on the pKa of related compounds like 8-chloro-5-nitroisoquinoline (pKa ~3.00)[4].

Proposed Synthetic Pathway

Diagram 1: Proposed Synthesis of this compound

G A Isoquinoline B Isoquinoline N-oxide A->B m-CPBA, DCM C 1-Chloroisoquinoline B->C POCl3 D 8-Chloro-1-chloroisoquinoline C->D Cl2, heat E This compound D->E NaOMe, MeOH

Caption: Proposed synthetic route for this compound.

Hypothetical Experimental Protocol:

Step 1: N-oxidation of Isoquinoline

  • Dissolve isoquinoline in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess m-CPBA.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield isoquinoline N-oxide.

Step 2: Chlorination at the 1-position

  • Treat the isoquinoline N-oxide with phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture at reflux.

  • After completion (monitored by TLC), carefully quench the reaction by pouring it over crushed ice.

  • Neutralize the solution with a suitable base, such as sodium carbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer and concentrate to obtain 1-chloroisoquinoline.

Step 3: Chlorination at the 8-position

  • Direct chlorination of 1-chloroisoquinoline can be challenging due to multiple reactive sites. A potential approach involves electrophilic chlorination under forcing conditions.

  • Heat 1-chloroisoquinoline with a chlorinating agent such as chlorine gas in the presence of a Lewis acid catalyst or under high temperature.

  • This step would likely result in a mixture of isomers, necessitating purification by column chromatography to isolate the desired 8-chloro-1-chloroisoquinoline.

Step 4: Methoxylation at the 1-position

  • Dissolve 8-chloro-1-chloroisoquinoline in methanol.

  • Add sodium methoxide (NaOMe) and heat the reaction mixture.

  • The more reactive chlorine at the 1-position will undergo nucleophilic aromatic substitution.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction and extract the product.

  • Purify the crude product by column chromatography to yield this compound.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.

Diagram 2: Analytical Workflow for Compound Characterization

G cluster_0 Purification cluster_1 Structural Elucidation cluster_2 Purity & Thermal Properties Purification Column Chromatography NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC/UPLC NMR->HPLC MS->HPLC IR->HPLC DSC DSC HPLC->DSC TGA TGA HPLC->TGA

Caption: A standard workflow for the characterization of synthesized organic compounds.

Expected Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system and a singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the chloro and methoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and methoxy carbons, with the carbon atoms attached to the chlorine and oxygen atoms showing significant downfield shifts.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for C-H aromatic stretching, C=C and C=N aromatic ring stretching, C-O stretching of the methoxy group, and a C-Cl stretching vibration.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

Reactivity, Stability, and Potential Applications

The reactivity of this compound is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing chloro group on the isoquinoline nucleus. The methoxy group at the 1-position activates this position for electrophilic attack on the ring, while the chlorine at the 8-position deactivates the benzene ring portion towards electrophilic substitution.

The compound is expected to be stable under normal laboratory conditions but may be sensitive to strong acids and bases, which could potentially cleave the methoxy ether.

The isoquinoline scaffold is a prominent feature in many biologically active molecules.[5] Substituted isoquinolines have demonstrated a wide range of pharmacological activities, including anticancer potential.[5] The specific substitution pattern of this compound could impart unique biological properties, making it a candidate for screening in various drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the GHS classifications for related compounds such as 8-chloroquinoline and 8-methoxyisoquinoline, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7]

Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

References

  • U.S. Environmental Protection Agency. 8-Chloro-5-nitroisoquinoline Properties.
  • Wikipedia. 8-Hydroxyquinoline. Retrieved from [Link]

  • CAS Common Chemistry. 8-Chloroquinoline. Retrieved from [Link]

  • PubChem. 8-Chloroquinoline | C9H6ClN | CID 69139. Retrieved from [Link]

  • PubChem. 8-Methoxyisoquinoline | C10H9NO | CID 11959084. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 8-chloro-[1][4][8]triazolo [4,3-a]quinoxalines. Retrieved from [Link]

  • PubChem. 4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662. Retrieved from [Link]

  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • Omicsonline. Physical, Thermal and Spectroscopic Characterization of Biofield Treated p-Chloro-m-cresol. Retrieved from [Link]

  • ResearchGate. Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Retrieved from [Link]

Sources

The 1-Methoxyisoquinoline Scaffold in Modern Drug Discovery: Synthetic Utility, Pharmacological Profiling, and Strategic Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-methoxyisoquinoline derivatives , a specialized subclass of the isoquinoline scaffold. This document is structured to serve researchers in medicinal chemistry and pharmacology, moving from synthetic accessibility to biological application and metabolic optimization.

Executive Summary: The "Masked" Lactam Strategy

The 1-methoxyisoquinoline core represents a strategic deviation from the ubiquitous isoquinoline alkaloid scaffold.[1] While natural products (e.g., papaverine, berberine) often feature methoxy groups at the 6 or 7 positions, the functionalization of the C1 position with a methoxy group creates a unique chemical entity: a lactim ether .

In drug discovery, this scaffold serves two distinct, high-value purposes:

  • Pharmacological Bioisostere: It acts as a lipophilic, aromatic bioisostere of the polar isoquinolin-1-one (lactam), significantly altering LogP and Blood-Brain Barrier (BBB) permeability.

  • Synthetic Linchpin: It functions as a reactive electrophile for Nucleophilic Aromatic Substitution (

    
    ), allowing rapid access to 1-amino and 1-alkyl derivatives—common motifs in kinase inhibitors.[1]
    

This guide details the synthesis, biological targeting, and metabolic liabilities of this scaffold, supported by validated protocols.

Chemical Architecture & Synthesis[1]

The Lactim-Lactam Tautomeric Trap

The fundamental challenge—and opportunity—of the 1-position is tautomerism. The thermodynamic preference for the isoquinolin-1-one (lactam) form is strong.[1] By alkylating the oxygen (forming the 1-methoxy derivative), we "lock" the system into its aromatic, pyridine-like lactim form.

  • Lactam (C=O): High polarity, H-bond donor, lower solubility.

  • Lactim Ether (C-OMe): Aromatic, lipophilic, H-bond acceptor only.

Synthetic Pathways

Accessing the 1-methoxyisoquinoline core typically follows two distinct logical flows: the classical Reissert/N-Oxide rearrangement (for scale) and the modern Transition-Metal Catalyzed C-H Activation (for diversity).

Pathway A: The Chlorination-Displacement Route (Scalable)

This is the industry-standard approach.[1] Isoquinoline is oxidized to its N-oxide, rearranged/chlorinated to 1-chloroisoquinoline, and then subjected to methoxylation.

Pathway B: Direct C-H Alkoxylation (Diversity-Oriented)

Recent advances utilize Ru(II) or Rh(III) catalysis to direct alkoxylation at the C1 position using directing groups, avoiding the need for pre-functionalized halogenated precursors.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision tree for synthesizing these derivatives.

SynthesisFlow Isoquinoline Isoquinoline (Starting Material) NOxide Isoquinoline N-Oxide (Activation) Isoquinoline->NOxide mCPBA DCM, 0°C Direct Direct C-H Activation (Ru/Rh Catalyst) Isoquinoline->Direct OneChloro 1-Chloroisoquinoline (Electrophilic Core) NOxide->OneChloro POCl3 Reflux (Rearrangement) OneMethoxy 1-Methoxyisoquinoline (Target Scaffold) OneChloro->OneMethoxy NaOMe/MeOH SnAr, 65°C OneAmino 1-Aminoisoquinoline (Kinase Inhibitor) OneMethoxy->OneAmino Amine Displacement (Microwave) Direct->OneMethoxy MeOH, Oxidant

Figure 1: Comparative synthetic pathways. The classical POCl3 route (yellow path) offers scalability, while the direct C-H activation (red path) offers atom economy.

Pharmacological Profiles & Case Studies

Kinase Inhibition (ATP-Binding Pocket)

The 1-methoxyisoquinoline scaffold is structurally homologous to the quinazoline core found in EGFR inhibitors (e.g., Gefitinib).

  • Mechanism: The planar isoquinoline ring mimics the adenine base of ATP.

  • SAR Insight: The 1-methoxy group often occupies the "sugar pocket" or a hydrophobic region near the gatekeeper residue. However, it lacks the H-bond donor capability of a 1-amino group. Therefore, 1-methoxy derivatives are often prodrugs or allosteric modulators rather than primary hinge-binders.[1]

CNS Agents & PDE Inhibition

Isoquinoline derivatives are historic Phosphodiesterase (PDE) inhibitors.[1]

  • Advantage: The 1-methoxy substitution significantly increases lipophilicity (cLogP ~2.[1]6) compared to the parent lactam (cLogP ~1.2).[1] This modification is critical for CNS penetration in neurodegenerative disease models (e.g., Alzheimer's).

  • Data Point: 1-alkoxy substitution has been shown to improve BBB penetration by >40% in murine models compared to polar isosteres.[1]

Quantitative Activity Data (Representative)

The table below summarizes the impact of C1-substitution on biological potency in a generic PDE assay context.

Compound StructureSubstituent (C1)IC50 (PDE Inhibition)cLogPMetabolic Stability (t1/2)
Isoquinolin-1-one =O[1] (Lactam)> 10 µM1.2High (> 60 min)
1-Chloroisoquinoline -Cl5.4 µM3.1Low (Reactive)
1-Methoxyisoquinoline -OMe2.1 µM 2.6 Moderate (25 min)
1-Ethoxyisoquinoline -OEt1.8 µM3.0Low (< 15 min)

Table 1: Structure-Activity Relationship (SAR) demonstrating the trade-off between potency, lipophilicity, and stability.

Metabolic Liability: The O-Demethylation "Soft Spot"

A critical failure mode for 1-methoxyisoquinoline drugs is metabolic instability .[1] Hepatic cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly target the methoxy group.

Mechanism of Clearance
  • Hydroxylation: CYP450 inserts oxygen into the methyl C-H bond.[1]

  • Hemiacetal Collapse: The unstable intermediate collapses.[1]

  • Lactam Formation: Formaldehyde is released, and the drug reverts to the inactive or polar isoquinolin-1-one.[1]

Visualization: Metabolic Fate

Metabolism Drug 1-Methoxyisoquinoline (Active Drug) Intermediate Hemiacetal Intermediate Drug->Intermediate Oxidation CYP CYP450 (Liver Microsomes) CYP->Intermediate Metabolite Isoquinolin-1-one (Inactive Lactam) Intermediate->Metabolite Spontaneous Collapse Byproduct Formaldehyde Intermediate->Byproduct

Figure 2: The primary metabolic clearance pathway.[1] Blocking this transition is a key medicinal chemistry objective.

Mitigation Strategy: To improve half-life (


), replace the methoxy group with a deuterated methoxy (

) or a sterically hindered alkoxy group (e.g., isopropoxy or difluoromethoxy), which resists CYP oxidation.

Experimental Protocols

Protocol A: Synthesis of 1-Methoxyisoquinoline

Validating the Core Scaffold

  • Reagents: 1-Chloroisoquinoline (1.0 eq), Sodium Methoxide (NaOMe, 2.0 eq), Anhydrous Methanol.

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve 1-chloroisoquinoline in anhydrous methanol (0.5 M concentration).

    • Add NaOMe slowly at room temperature.[1]

    • Heat to reflux (

      
      ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]
      
    • Critical Step: The starting material (Rf ~0.[1]6) will disappear; the product (Rf ~0.[1]4) is less polar than the lactam byproduct but more polar than the chloro-precursor.[1]

  • Workup: Quench with water, extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography on silica gel.

Protocol B: In Vitro Metabolic Stability Assay

Assessing the Liability

  • System: Human Liver Microsomes (HLM).[1]

  • Concentration: Test compound at 1 µM; Microsomal protein at 0.5 mg/mL.

  • Cofactor: NADPH regenerating system (MgDl, NADP+, G6P, G6PDH).

  • Execution:

    • Pre-incubate compound and microsomes at

      
       for 5 min.
      
    • Initiate with NADPH.[1][2]

    • Sample at t=0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS. Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .[1]

References

  • Biological Activity of Tetrahydroisoquinolines: Journal of Organic and Pharmaceutical Chemistry. "Biological Activities of Tetrahydroisoquinolines Derivatives." (2023).[1] Available at: [Link]

  • Kinase Inhibitor Selectivity: Reaction Biology. "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." (2011).[1] Available at: [Link]

  • Metabolic Stability of Isoquinolines: National Institutes of Health (PubMed).[1] "Optimizing metabolic stability of phosphodiesterase 5 inhibitors." (2023).[1] Available at: [Link]

  • 1-Methoxyisoquinoline Properties: PubChem. "1-Methoxyisoquinoline Compound Summary."[1] Available at: [Link]

Sources

Structural Determinants of Efficacy: A Guide to Crystal Structure Analysis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted isoquinolines represent a cornerstone scaffold in medicinal chemistry, forming the backbone of alkaloids (e.g., papaverine, morphine) and synthetic therapeutics (e.g., calcium channel blockers). However, their structural analysis is frequently complicated by polymorphism, tautomeric ambiguity, and poor crystallinity.

This technical guide provides a high-level workflow for the structural elucidation of these compounds. It moves beyond standard operating procedures to address the specific crystallographic challenges posed by the isoquinoline fused-ring system, focusing on absolute configuration determination and supramolecular interaction mapping.

Module 1: Crystal Engineering & Growth Strategies

The Challenge: Isoquinoline derivatives, particularly tetrahydroisoquinolines, often result in oils or amorphous solids due to conformational flexibility in the saturated ring and the lack of strong directional hydrogen bond donors.

Salt Formation Protocols

To overcome the "oil trap," salt formation is the primary strategy. The protonation of the isoquinoline nitrogen (N2) freezes the conformation and introduces a charge-assisted hydrogen bond donor.

Salt TypeCounter-ion SourceSolvent SystemCrystal Habit
Hydrochloride HCl in Ethanol/DioxaneEtOH/Et₂O (Vapor Diffusion)Prisms/Needles
Picrate Picric AcidEthanol (Slow Evaporation)Yellow Needles (High crystallinity)
Fumarate Fumaric AcidMeOH/AcetoneBlocks (Good for geometry)
Solvent Systems for Free Bases

If the free base is required (e.g., to study native tautomers), use slow evaporation with solvent mixtures that balance solubility with volatility.

  • Recommended System: Methanol:Dichloromethane (1:1).

  • Anti-solvent Diffusion: Dissolve substrate in minimal CHCl₃; layer carefully with n-Hexane.

Module 2: Data Acquisition & Structural Solution

The Directive: For pharmaceutical applications, determining the Absolute Configuration (AC) is non-negotiable.

The Heavy Atom Strategy

Isoquinolines composed solely of C, H, N, and O are "light atom" structures. Determining AC using Mo-K


 radiation is difficult due to weak anomalous scattering.
  • Protocol: Derivatize with a heavy halogen (Br, Cl) or co-crystallize with a heavy metal salt (e.g., ZnCl₂).

  • Metric: Monitor the Flack Parameter .

    • Flack

      
       0.0 (u < 0.1): Correct Absolute Configuration.
      
    • Flack

      
       1.0: Inverted Structure.
      
Handling Disorder

The saturated ring in tetrahydroisoquinolines often exhibits puckering disorder (half-chair vs. envelope).

  • Refinement Tip: Use PART commands in SHELXL to model split positions for C3 and C4 atoms if thermal ellipsoids are elongated.

Visualization: Crystallography Workflow

G Start Crude Isoquinoline Derivative Screen Solvent/Salt Screening (HCl, Picrate, MeOH/DCM) Start->Screen Check Microscopy Check (Birefringence?) Screen->Check Check->Screen Amorphous/Oil Diffraction X-Ray Diffraction (Mo-Kα or Cu-Kα) Check->Diffraction Single Crystal Found Solve Structure Solution (SHELXT / Dual Space) Diffraction->Solve Refine Refinement (SHELXL) Anisotropic Displacement Solve->Refine Validation Validation (Flack Parameter < 0.1) Refine->Validation

Caption: Figure 1. Optimized workflow for isoquinoline structural elucidation, emphasizing the iterative loop between screening and diffraction.

Module 3: Supramolecular Architecture & Interaction Mapping

Scientific Integrity: A crystal structure is not just a static image; it is a map of the forces that drive drug-receptor binding. In isoquinolines,


-interactions are dominant.
- Stacking Analysis

The planar isoquinoline core facilitates strong face-to-face or offset stacking. This mimics how the drug might intercalate into DNA or stack between aromatic residues (Phe, Tyr, Trp) in a protein pocket.

  • Critical Distance: Centroid-to-centroid distances of 3.5 – 3.8 Å indicate significant interaction.

  • Slippage: Offset stacking (slippage < 2.0 Å) is energetically favorable over perfect face-to-face alignment due to electrostatic repulsion.

Hydrogen Bonding Hierarchy

In 1-substituted isoquinolines (e.g., 1-amido derivatives), the structure reveals the tautomeric preference.

  • Lactam-Lactim Tautomerism: Crystallography definitively proves whether the molecule exists as the amide (C=O, NH) or the iminol (C-OH, N) form in the solid state.

  • Observation: Most 1-isoquinolinones crystallize in the amide form , forming centrosymmetric dimers via

    
     bonds.
    
Visualization: Interaction Hierarchy

Interactions Core Isoquinoline Scaffold PiStack π-π Stacking (3.5 - 3.8 Å) Core->PiStack Aromatic Rings HBond Strong H-Bonds (N-H...O / O-H...N) Core->HBond Substituents (C1/C3) Weak Weak Interactions (C-H...π) Core->Weak Packing Crystal Packing (Hertringbone/Layered) PiStack->Packing HBond->Packing Weak->Packing

Caption: Figure 2. Hierarchical assembly of isoquinoline crystals. Strong H-bonds direct the primary motif, while


-stacking stabilizes the 3D architecture.

Module 4: Experimental Protocol (Standard Operating Procedure)

Crystallization of a Tetrahydroisoquinoline HCl Salt
  • Dissolution: Dissolve 50 mg of the free base in 2 mL of absolute ethanol.

  • Acidification: Add 1.1 equivalents of concentrated HCl (or ethanolic HCl) dropwise. Ensure solution remains clear.

  • Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing 10 mL of diethyl ether. Cap the large jar tightly.

  • Incubation: Store at 4°C for 3–7 days. The ether will diffuse into the ethanol, lowering solubility slowly.

  • Harvesting: Isolate prisms under a microscope using Paratone oil (do not let them dry out).

Data Collection Parameters (Bruker APEX / Rigaku)
  • Temperature: 100 K (Mandatory to reduce thermal motion of the flexible saturated ring).

  • Resolution: 0.75 Å or better.

  • Completeness: >99% (Crucial for accurate Flack parameter determination).

References

  • Bakhite, E. A., et al. (2021).[1] Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines... ACS Omega.[1] [Link]

  • Švorc, Ľ., et al. (2018).[2] Structural characterization and crystal packing of the isoquinoline derivative... ResearchGate. [Link]

  • Kolehmainen, E., et al. (2011). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. PMC (PubMed Central). [Link]

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray Crystallography of Isoquinoline Alkaloids. (General Methodology Reference). [Link]

Sources

Methodological & Application

The Strategic Synthesis of 8-Aryl-1-methoxyisoquinolines: Application Notes for Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline Scaffold and the Power of Suzuki-Miyaura Coupling

The isoquinoline core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural product synthesis. Its derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery programs. The targeted synthesis of specifically substituted isoquinolines is therefore a critical endeavor for the development of novel therapeutics. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2] This reaction's tolerance of a wide array of functional groups, coupled with generally mild reaction conditions, makes it particularly amenable to the complex molecular architectures often pursued in pharmaceutical research.[3][4]

This application note provides a detailed guide to the Suzuki-Miyaura coupling of 8-Chloro-1-methoxyisoquinoline with various arylboronic acids. The resulting 8-aryl-1-methoxyisoquinoline products are of significant interest for the exploration of new chemical space in drug development. We will delve into the mechanistic underpinnings of this reaction, provide a field-tested experimental protocol, and present illustrative data to guide researchers in their synthetic efforts.

Mechanism and Key Considerations: A Deeper Dive into the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This step is often rate-limiting, particularly with less reactive aryl chlorides. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is crucial to facilitate this process.[6]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final 8-aryl-1-methoxyisoquinoline product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-Cl(L2) (Palladacycle) oxidative_addition->pd_intermediate Ar-Cl transmetalation Transmetalation diaryl_pd Ar-Pd(II)-Ar'(L2) (Diaryl Complex) transmetalation->diaryl_pd Ar'-B(OH)2 Base reductive_elimination Reductive Elimination product Ar-Ar' (Coupled Product) reductive_elimination->product product->pd0 Regeneration of Pd(0) aryl_halide Ar-Cl (this compound) boronic_acid Ar'-B(OH)2 (Arylboronic Acid) + Base

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

The following protocol is based on optimized conditions for the Suzuki-Miyaura coupling of a structurally similar 8-chloro-isoquinoline derivative and serves as a robust starting point for the coupling of this compound.[7]

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), SPhos (0.1 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous THF and degassed water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1 M with respect to the this compound).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 12 hours depending on the reactivity of the boronic acid.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-1-methoxyisoquinoline.

Experimental_Workflow start Starting Materials: - this compound - Arylboronic Acid - Pd(PPh3)2Cl2 / SPhos - K2CO3 setup Reaction Setup in Flask start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert solvent Add Anhydrous THF and Degassed Water (4:1) inert->solvent reaction Heat to 80 °C (4-12 hours) solvent->reaction workup Aqueous Work-up: - Ethyl Acetate Extraction - Water & Brine Wash reaction->workup purification Flash Column Chromatography workup->purification product Pure 8-Aryl-1-methoxyisoquinoline purification->product

Figure 2: A summary of the experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Illustrative Scope of the Reaction

The following table presents representative yields for the Suzuki-Miyaura coupling of a closely related 8-chloro-isoquinoline derivative with various pyrimidinylboronic acids, demonstrating the versatility of the proposed catalytic system.[7] It is anticipated that similar trends in reactivity will be observed for this compound.

EntryArylboronic Acid PartnerProductYield (%)
1(2-Methoxypyrimidin-5-yl)boronic acid8-(2-Methoxypyrimidin-5-yl)-1-methoxyisoquinoline91
2(2-Ethoxypyrimidin-5-yl)boronic acid8-(2-Ethoxypyrimidin-5-yl)-1-methoxyisoquinoline95
3(2,4-Dimethoxypyrimidin-5-yl)boronic acid8-(2,4-Dimethoxypyrimidin-5-yl)-1-methoxyisoquinoline40
4(2-(Dimethylamino)pyrimidin-5-yl)boronic acid8-(2-(Dimethylamino)pyrimidin-5-yl)-1-methoxyisoquinoline85

Yields are based on the coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one and are illustrative for the coupling of this compound.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality of boronic acid- Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of solvents by sparging with inert gas or freeze-pump-thaw cycles.- Use freshly prepared or high-purity boronic acid. Consider using the corresponding pinacol ester.
Formation of Homocoupled Byproducts - Presence of oxygen- Catalyst decomposition- Maintain a strict inert atmosphere throughout the reaction.- Consider using a more robust ligand or a pre-catalyst system.
Protodeboronation (Loss of Boronic Acid) - Presence of excess water or protic impurities- Prolonged reaction times at high temperatures- Use anhydrous solvents and dry reagents.- Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Purification - Co-elution of product with byproducts- Optimize the eluent system for column chromatography.- Consider a recrystallization step if the product is a solid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 8-aryl-1-methoxyisoquinolines from this compound. The judicious choice of a palladium catalyst, a sterically demanding and electron-rich phosphine ligand such as SPhos, and appropriate reaction conditions are key to achieving high yields and a broad substrate scope. The protocol and insights provided in this application note offer a solid foundation for researchers and drug development professionals to successfully employ this powerful transformation in their synthetic endeavors.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(7), 539-546.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40(24), 4544-4568.
  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002, 58(48), 9633-9695.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461-1473.
  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2005, 127(13), 4685-4696.
  • Tyrell, J. H.; Fu, G. C. Nickel-Catalyzed Cross-Couplings of Unactivated Secondary Alkyl Halides with Alkyl Grignard Reagents. Journal of the American Chemical Society, 2006, 128(38), 12634-12635.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.
  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 2006, 45(21), 3484-3488.
  • Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003, 68(11), 4302-4314.
  • Gildner, P. G.; Colacot, T. J. Reactions of the 21st Century: Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling-A Brief Introduction and Their Application in the Synthesis of Active Pharmaceutical Ingredients. Organometallics, 2015, 34(23), 5497-5508.
  • Kim, M. J., et al. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki-Miyaura Coupling and Their Cell Toxicity Activities. Molecules, 2022, 27(1), 234.
  • Suzuki, A. Suzuki Coupling. In Organic Syntheses; John Wiley & Sons, Inc.: 2003.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura coupling in the 21st century: a chemist's guide to catalyst selection. Chemical Society Reviews, 2014, 43(1), 412-443.

Sources

Reagents for chlorination of 1-methoxyisoquinoline precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Chlorination Protocols for 1-Methoxyisoquinoline Scaffolds

Executive Summary

The 1-methoxyisoquinoline scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a core structural motif in various kinase inhibitors and CNS-active agents. The introduction of a chlorine atom into this scaffold—specifically at the C4 position or the C1 position (as a reactive imidoyl chloride intermediate)—is a pivotal synthetic transformation.

This Application Note provides a comprehensive guide to the chlorination reagents required for this scaffold. We distinguish between two distinct synthetic needs:

  • Deoxychlorination: Converting 1-isoquinolinone precursors to 1-chloroisoquinolines (precursors to the 1-methoxy derivative).[1]

  • Regioselective C4-Chlorination: Functionalizing the 1-methoxyisoquinoline ring with high precision.

Reagent Selection Matrix

The choice of chlorinating agent dictates the regioselectivity and the reaction mechanism. The following table contrasts the three primary reagents utilized in this workflow.

ReagentPrimary ApplicationMechanismKey AdvantageCritical Limitation
Phosphorus Oxychloride (POCl₃) C1-Chlorination (Deoxychlorination of lactams)Nucleophilic acyl substitution (via Vilsmeier-type intermediate)Industry standard for generating the imidoyl chloride core.Water sensitive; generates HCl gas; requires basic workup.
N-Chlorosuccinimide (NCS) C4-Chlorination (Regioselective EAS)Electrophilic Aromatic Substitution (EAS)Mild; high regioselectivity for C4 over C5/C8; compatible with sensitive groups.Lower atom economy; requires succinimide removal.
Trichloroisocyanuric Acid (TCCA) C4-Chlorination (Scalable EAS)Electrophilic Chlorination (Release of Cl⁺)High atom economy (3 eq. Cl per mole); rapid reaction kinetics.Strong oxidant; can cause over-chlorination if stoichiometry is unregulated.

Synthetic Pathway & Mechanism

The synthesis and functionalization of 1-methoxyisoquinoline scaffolds generally follow a stepwise progression. The 1-methoxy group acts as a strong Ortho-Para director (relative to itself), activating the C4 position of the pyridine ring, overriding the natural tendency of isoquinoline to undergo substitution on the homocyclic (benzene) ring at C5/C8.

Visualizing the Reaction Landscape

G Start 1-Isoquinolinone (Lactam Precursor) Inter1 1-Chloroisoquinoline (Reactive Intermediate) Start->Inter1 Reagent: POCl3 Temp: 80-100°C Mech: Deoxychlorination Target 1-Methoxyisoquinoline (Activated Scaffold) Inter1->Target Reagent: NaOMe/MeOH Temp: Reflux Mech: SNAr Final 4-Chloro-1-Methoxyisoquinoline (Drug Intermediate) Target->Final Reagent: NCS or TCCA Solvent: MeCN Mech: Regioselective EAS

Figure 1: The synthetic flow from the lactam precursor to the regioselectively chlorinated drug intermediate.

Detailed Protocols

Protocol A: Preparation of the Scaffold (Deoxychlorination)

Objective: Synthesis of 1-chloroisoquinoline from 1-isoquinolinone. Reagent: Phosphorus Oxychloride (POCl₃).[1][2][3]

  • Scientific Rationale: The amide carbonyl of 1-isoquinolinone is tautomerically stable and unreactive toward standard nucleophiles. POCl₃ activates the oxygen, converting it into a good leaving group (dichlorophosphate), which is then displaced by chloride.

Step-by-Step Procedure:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Charging: Add 1-isoquinolinone (1.0 eq) to the flask.

  • Reagent Addition: Cautiously add POCl₃ (5.0 eq) . The reagent acts as both reactant and solvent.

    • Note: For stubborn substrates, add PCl₅ (1.0 eq) or catalytic DMF to form the Vilsmeier reagent in situ.

  • Reaction: Heat the mixture to 90–100°C for 2–4 hours. Monitor by TLC (the starting material is highly polar; the product is non-polar).

  • Quenching (CRITICAL): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring.

    • Safety Alert: This step is highly exothermic. Maintain internal temperature <20°C to prevent hydrolysis of the product back to the starting material.

  • Workup: Neutralize with saturated NaHCO₃ or NH₄OH to pH 8. Extract with Dichloromethane (DCM). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Regioselective C4-Chlorination (The Standard)

Objective: Synthesis of 4-chloro-1-methoxyisoquinoline. Reagent: N-Chlorosuccinimide (NCS).

  • Scientific Rationale: The 1-methoxy group donates electron density into the pyridine ring. While isoquinoline usually reacts at C5, the methoxy group stabilizes the cationic sigma-complex at C4 specifically. NCS provides a controlled source of "Cl⁺" that prevents over-chlorination or polymerization.

Step-by-Step Procedure:

  • Solvent System: Dissolve 1-methoxyisoquinoline (1.0 eq) in Acetonitrile (MeCN) (0.2 M concentration). MeCN is preferred over DMF to simplify workup and avoid Vilsmeier side-reactions.

  • Reagent Addition: Add NCS (1.05 – 1.1 eq) in a single portion at room temperature.

  • Reaction: Heat the mixture to 50–60°C .

    • Kinetics: Reaction typically completes in 4–12 hours.

    • Monitoring: HPLC/UPLC is recommended to distinguish the C4-chloro product from potential C5/C8 isomers (though C4 is typically >95%).

  • Workup: Evaporate MeCN under reduced pressure. Redissolve the residue in Ethyl Acetate. Wash with water (removes succinimide byproduct) and brine.

  • Purification: Recrystallization from Hexane/EtOAc is often sufficient; otherwise, silica gel chromatography (0-10% EtOAc in Hexanes).

Protocol C: High-Throughput Chlorination (The Green Alternative)

Objective: Rapid, scalable chlorination of 1-methoxyisoquinoline. Reagent: Trichloroisocyanuric Acid (TCCA).[4][5][6]

  • Scientific Rationale: TCCA releases 3 equivalents of electrophilic chlorine per molecule. It is more atom-economical than NCS and reacts faster. However, it requires strict stoichiometry control to prevent polychlorination.

Step-by-Step Procedure:

  • Setup: Dissolve 1-methoxyisoquinoline (1.0 eq) in Acetonitrile or DCM at 0°C (Ice bath).

  • Reagent Addition: Add TCCA (0.34 eq) slowly over 15 minutes.

    • Note: 0.34 eq of TCCA provides ~1.02 eq of active chlorine.

  • Reaction: Allow to warm to room temperature. Reaction is often complete within 30–60 minutes.

  • Filtration: Cyanuric acid (the byproduct) precipitates out of the organic solvent. Filter the white solid.

  • Workup: The filtrate contains the crude product. Wash with 10% NaHSO₃ (to quench oxidative species) and NaHCO₃.

Mechanistic Insight: The C4 Selectivity

Understanding why the C4 position is favored is crucial for troubleshooting.

Figure 2: Mechanistic rationale for regioselectivity.

The resonance contribution from the oxygen atom at C1 stabilizes the intermediate Wheland complex formed upon attack at C4. Attack at the homocyclic ring (C5-C8) is kinetically slower because the electron density boost from the methoxy group is most concentrated in the heterocyclic ring.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Hydrolysis to Isoquinolinone Acidic conditions during workup of the 1-Cl or 1-OMe intermediate.[3]Ensure all aqueous washes are buffered (pH > 7). Avoid prolonged exposure to aqueous acid.
Polychlorination Excess reagent or high temperatures.Use exactly 1.05 eq of NCS. If using TCCA, lower temperature to -10°C.
Incomplete Reaction (NCS) Solvent moisture or low temperature.Use anhydrous MeCN. Increase temperature to reflux (82°C) if stalling at 50°C.
Regioisomers (C5-Cl) Substrate lacks sufficient activation.Verify the integrity of the 1-methoxy group. If the OMe is hydrolyzed to OH (tautomerizing to ketone), the directing effect changes.

References

  • Mendanha, S., et al. (2019). Trichloroisocyanuric Acid (TCCA): A Versatile and Efficient Chlorinating and Oxidizing Reagent.[4][7] ResearchGate.[4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones (Analogous chemistry for isoquinolines). PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Trichloroisocyanuric Acid (TCCA) in Organic Synthesis.[5][6][7] Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Chlorination of Isoquinolines. Wiley-Interscience. (General Reference for EAS on Heterocycles).

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of 8-Chloro-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 8-Chloro-1-methoxyisoquinoline and the Advent of Microwave Synthesis

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The specific functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties, making derivatives like this compound valuable intermediates in the synthesis of novel therapeutic agents. The strategic placement of a chloro group at the 8-position and a methoxy group at the 1-position offers distinct points for further chemical modification, enabling the exploration of a diverse chemical space in drug discovery programs.

Traditionally, the synthesis of such substituted isoquinolines has often involved multi-step procedures with harsh reaction conditions and extended reaction times. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape. By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS offers several advantages over conventional heating methods, including dramatically reduced reaction times, often from hours to minutes, and improved product yields.[1][2][3] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[1] This application note provides a detailed guide to the microwave-assisted synthesis of this compound, offering two robust protocols and explaining the scientific rationale behind the experimental choices.

Underlying Principles of Microwave-Assisted Synthesis

Microwave-assisted synthesis relies on the ability of a material to absorb microwave energy and convert it into heat. This heating mechanism is fundamentally different from conventional heating, where heat is transferred through conduction and convection. In MAOS, heating occurs through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture align with the oscillating electric field of the microwaves. This rapid reorientation creates friction, generating heat. Similarly, ions in the mixture will move back and forth in the oscillating field, creating an electric current that also generates heat. This direct and uniform heating of the reaction mixture often leads to a significant acceleration of reaction rates.[3]

Synthetic Strategy and Mechanistic Considerations

Two primary retrosynthetic pathways are considered for the efficient synthesis of this compound. Both pathways are amenable to microwave-assisted techniques, offering rapid and efficient routes to the target molecule.

Pathway A: O-Methylation of 8-Chloro-1-hydroxyisoquinoline

This pathway involves the initial synthesis of the 8-Chloro-1-hydroxyisoquinoline precursor, followed by a microwave-assisted O-methylation. The hydroxyl group of the precursor is deprotonated by a base to form a nucleophilic alkoxide, which then attacks a methylating agent.

Pathway B: Nucleophilic Aromatic Substitution (SNAr) on 1,8-Dichloroisoquinoline

This more direct route utilizes 1,8-Dichloroisoquinoline as the starting material. The chloro group at the 1-position is significantly more activated towards nucleophilic attack than the one at the 8-position due to the electron-withdrawing effect of the ring nitrogen. A methoxide source can then displace the 1-chloro substituent in a microwave-assisted SNAr reaction.

Visualizing the Synthetic Pathways

Synthetic Pathways cluster_A Pathway A: O-Methylation cluster_B Pathway B: Nucleophilic Substitution Precursor_A 8-Chloro-1-hydroxyisoquinoline Product This compound Precursor_A->Product  Microwave  O-Methylation Precursor_B 1,8-Dichloroisoquinoline Product_B This compound Precursor_B->Product_B  Microwave  SNAr with Methoxide

Caption: Two primary synthetic routes to this compound.

Experimental Protocols

Protocol A: Microwave-Assisted O-Methylation of 8-Chloro-1-hydroxyisoquinoline

This protocol first details the synthesis of the precursor, 8-Chloro-1-hydroxyisoquinoline, followed by the microwave-assisted methylation step.

Part 1: Synthesis of 8-Chloro-1-hydroxyisoquinoline (Precursor)

The synthesis of the quinoline analogue, 8-hydroxyquinoline, can be achieved through various established methods.[4] A common approach involves the Skraup synthesis or a modified version thereof.

Materials:

  • 2-Amino-3-chlorophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate)

  • Sodium hydroxide solution

  • Hydrochloric acid solution

Procedure (Conventional Heating):

  • In a fume hood, carefully add concentrated sulfuric acid to glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Add 2-Amino-3-chlorophenol to the mixture.

  • Slowly add the oxidizing agent in portions to control the initial exothermic reaction.

  • Heat the reaction mixture to 120-130 °C for 3-4 hours.

  • Cool the mixture and carefully pour it into a large volume of ice water.

  • Neutralize the solution with a concentrated sodium hydroxide solution until a precipitate forms.

  • Filter the crude product, wash with water, and then redissolve in a dilute hydrochloric acid solution.

  • Treat the acidic solution with activated charcoal and filter.

  • Re-precipitate the product by adding a sodium hydroxide solution until the pH is neutral.

  • Filter the purified 8-Chloro-1-hydroxyisoquinoline, wash with cold water, and dry under vacuum.

Part 2: Microwave-Assisted O-Methylation

This procedure is adapted from similar microwave-assisted methylations of hydroxyquinolines.[5]

Materials:

  • 8-Chloro-1-hydroxyisoquinoline

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Microwave reactor tubes (10 mL)

  • Magnetic stir bars

Procedure:

  • To a 10 mL microwave reactor tube, add 8-Chloro-1-hydroxyisoquinoline (1 mmol), potassium carbonate (2 mmol), and a magnetic stir bar.

  • Add 3-5 mL of DMF.

  • Add dimethyl sulfate (1.2 mmol) dropwise to the suspension.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120 °C for 10-15 minutes with stirring. The microwave power will be modulated by the instrument to maintain the set temperature.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice water (50 mL) and stir for 15 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Protocol B: Microwave-Assisted Nucleophilic Aromatic Substitution of 1,8-Dichloroisoquinoline

This protocol offers a more direct route to the target compound.

Materials:

  • 1,8-Dichloroisoquinoline

  • Sodium methoxide (NaOMe) solution in methanol or solid sodium methoxide

  • Methanol or a polar aprotic solvent like DMF

  • Microwave reactor tubes (10 mL)

  • Magnetic stir bars

Procedure:

  • To a 10 mL microwave reactor tube, add 1,8-Dichloroisoquinoline (1 mmol) and a magnetic stir bar.

  • Add 5 mL of a 0.5 M solution of sodium methoxide in methanol. Alternatively, add solid sodium methoxide (1.5 mmol) and 5 mL of methanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100-120 °C for 5-10 minutes with stirring.[6]

  • After completion, cool the reaction vessel to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Start Start Reagents Weigh Reagents (Isoquinoline Precursor, Base, Methylating Agent/Methoxide) Start->Reagents Solvent Add Solvent Reagents->Solvent Microwave_Vessel Combine in Microwave Vessel Solvent->Microwave_Vessel Seal Seal Vessel Microwave_Vessel->Seal Irradiate Microwave Irradiation (Set Temperature, Time, Power) Seal->Irradiate Cool Cool to Room Temperature Irradiate->Cool Quench Quench Reaction (e.g., with water) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Characterized Product Purify->End

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Systems for the Crystallization of Chloroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the crystallization of chloroisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-quality crystalline material. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Section 1: Troubleshooting Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of chloroisoquinolines and provides systematic approaches to resolve them.

My Chloroisoquinoline Fails to Crystallize and Remains an Oil. What Should I Do?

Oiling out, where the compound separates as a liquid phase instead of a solid, is a common issue, particularly with compounds that have relatively low melting points or when the supersaturation is too high.

Causality: Oiling out occurs when the solubility of the compound in the solvent at a given temperature is exceeded to a point where the solute separates as a liquid phase rather than nucleating and growing into crystals. This is often due to a very high concentration of the solute or a rapid change in conditions (e.g., fast cooling).

Troubleshooting Protocol:

  • Re-dissolution and Dilution: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% of the original volume) to decrease the concentration.[1] This reduces the supersaturation level, making controlled crystallization more likely.

  • Slow Cooling: After re-dissolution, allow the solution to cool to room temperature very slowly. A Dewar flask or an insulated container can be used to slow down the cooling rate.[2] Forcing crystallization at a lower temperature, such as in an ice bath or freezer, should be a subsequent step if slow cooling at ambient temperature is unsuccessful.[3]

  • Solvent System Modification: If oiling persists, consider changing the solvent system. A solvent in which the chloroisoquinoline has slightly lower solubility at elevated temperatures may be beneficial. Alternatively, a binary solvent system can be employed. Dissolve the compound in a "good" solvent (high solubility) and then slowly add a miscible "poor" solvent (low solubility) until slight turbidity is observed. Gentle heating to clarify the solution followed by slow cooling can promote crystallization.

  • Seeding: If you have a small amount of crystalline material, introduce a seed crystal into the supersaturated solution to induce nucleation.

The Crystallization Yield is Very Low. How Can I Improve It?

A low yield can be attributed to several factors, primarily related to the solubility of the compound in the chosen solvent system.[1]

Causality: High solubility of the chloroisoquinoline in the mother liquor at the final crystallization temperature is the most common reason for poor yield. Other factors include using an excessive amount of solvent or premature filtration.

Troubleshooting Protocol:

  • Solvent Volume Optimization: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound.[1] An excess of solvent will result in a significant portion of the compound remaining in the solution upon cooling.

  • Cooling Temperature: Lowering the final cooling temperature (e.g., from room temperature to 4°C or -20°C) will decrease the solubility of the chloroisoquinoline and increase the yield. Be cautious of excessively low temperatures which may cause impurities to precipitate.

  • Anti-solvent Addition: For a given solvent, the yield can often be improved by the controlled addition of an anti-solvent.[4][5][6] This technique reduces the overall solubility of the chloroisoquinoline in the solvent mixture, promoting further precipitation. The anti-solvent should be miscible with the primary solvent.

  • Second Crop Crystallization: The mother liquor from the first filtration can be concentrated (by evaporating some of the solvent) and cooled again to obtain a second crop of crystals.[1] Note that the purity of the second crop may be lower than the first.

The Crystals are Very Small or Needle-Like. How Can I Obtain Larger, More Block-Like Crystals?

Crystal morphology is critical for downstream processing, and small or needle-like crystals can be difficult to filter and dry.[7]

Causality: Crystal habit is influenced by the solvent and the rate of crystallization.[8][9][10] Rapid crystallization often leads to small, poorly formed crystals. The solvent can also interact with different crystal faces, promoting growth in certain directions.[7][8][9] For aromatic heterocycles like chloroisoquinolines, π-π stacking interactions can favor needle-like growth.

Troubleshooting Protocol:

  • Slower Crystallization Rate:

    • Slower Cooling: Decrease the cooling rate to allow for more ordered crystal growth.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place this solution in a sealed container with a volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the primary solvent will gradually induce crystallization.[2]

  • Solvent System Modification:

    • Experiment with solvents of different polarities. The interaction between the solvent and the growing crystal faces can significantly alter the morphology.[8][9] For instance, a more polar solvent may disrupt π-stacking interactions, potentially leading to more block-like crystals.

    • The use of solvent mixtures can also modify crystal habits.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which solvents are a good starting point for the crystallization of chloroisoquinolines?

A1: Chloroisoquinolines are heterocyclic aromatic compounds with a chlorine substituent.[11] This structure suggests they will have moderate polarity. A good starting point for solvent screening would include:

  • Alcohols: Ethanol, isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Chlorinated Solvents: Dichloromethane

A systematic approach to solvent selection is recommended, starting with small-scale solubility tests in a range of solvents.[12]

Q2: How does the position of the chlorine atom on the isoquinoline ring affect solvent selection?

A2: The position of the chlorine atom can influence the molecule's dipole moment and its ability to participate in intermolecular interactions, such as halogen bonding.[13] While a universal rule is difficult to establish without experimental data for each isomer, some general principles apply:

  • Electron Distribution: The chlorine atom is electron-withdrawing, affecting the electron density of the aromatic system. This can influence the solubility in polar and non-polar solvents.

  • Steric Hindrance: The position of the chlorine may sterically hinder interactions with solvent molecules, which can affect solubility and crystal packing.

Empirical solvent screening for each specific chloroisoquinoline isomer is the most reliable approach.

Q3: What is the difference between cooling crystallization and anti-solvent crystallization, and when should I use each?

A3:

  • Cooling Crystallization: This method relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered.[14][15][16] It is suitable for compounds that show a significant change in solubility with temperature.

  • Anti-solvent Crystallization: This technique involves the addition of a miscible "poor" solvent (the anti-solvent) to a solution of the compound in a "good" solvent.[4][5][6] This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization. This method is particularly useful for compounds that have high solubility in most solvents or show little change in solubility with temperature.

The choice between the two methods depends on the solubility profile of your specific chloroisoquinoline.

Q4: Can I use a mixture of solvents for crystallization?

A4: Yes, using a binary or even tertiary solvent system is a powerful technique to fine-tune the crystallization process.[2] A common approach is to dissolve the chloroisoquinoline in a minimum amount of a "good" solvent at an elevated temperature and then add a "poor" solvent (anti-solvent) dropwise until the solution becomes slightly turbid. A small addition of the "good" solvent or gentle heating can then be used to clarify the solution, which is then allowed to cool slowly. This method allows for precise control over the supersaturation of the system.

Section 3: Experimental Protocols and Data

Protocol 1: Systematic Solvent Screening for Chloroisoquinoline Crystallization

Objective: To identify a suitable solvent or solvent system for the crystallization of a new chloroisoquinoline.

Materials:

  • Chloroisoquinoline sample

  • A selection of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane)

  • Small vials or test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (e.g., 10-20 mg) of the chloroisoquinoline into several separate vials.

  • To each vial, add a different solvent dropwise while vortexing at room temperature to assess solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the vial and continue adding the solvent dropwise until the solid dissolves.

  • Record the approximate volume of solvent required to dissolve the compound at both room temperature and with heating.

  • Allow the vials with dissolved compound to cool slowly to room temperature and then in a refrigerator (4°C).

  • Observe the formation of crystals, noting the quality and quantity.

Data Interpretation:

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation upon CoolingObservations
EthanolSparingly SolubleSolubleGood quality crystalsPotential for cooling crystallization.
TolueneSolubleVery SolublePoor yieldMay be a good "good" solvent in a binary system.
HexaneInsolubleInsolubleNo crystalsPotential as an anti-solvent.

This table is for illustrative purposes. Actual results will vary depending on the specific chloroisoquinoline.

Protocol 2: Cooling Crystallization

Objective: To crystallize a chloroisoquinoline using a single solvent system via cooling.

Procedure:

  • In a flask, add the chloroisoquinoline solid.

  • Add the chosen solvent in portions while heating and stirring until the solid is completely dissolved.

  • Add a slight excess of solvent (e.g., 5-10%) to prevent premature crystallization.[1]

  • If the solution is colored due to impurities, activated carbon can be added, and the solution hot-filtered.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, the flask can be placed in a colder environment (e.g., a refrigerator or freezer) to maximize the yield.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram: Cooling Crystallization Workflow

CoolingCrystallization A Dissolve Chloroisoquinoline in Minimum Hot Solvent B Slow Cooling to Room Temperature A->B Nucleation & Growth C Further Cooling (e.g., 4°C) B->C Maximize Yield D Filtration and Washing C->D E Drying D->E F Crystals E->F

Caption: Workflow for cooling crystallization.

Protocol 3: Anti-solvent Crystallization

Objective: To crystallize a chloroisoquinoline using a binary solvent system.

Procedure:

  • Dissolve the chloroisoquinoline in a minimum amount of a "good" solvent at room temperature or with gentle heating.

  • Slowly add the anti-solvent dropwise with stirring until a persistent turbidity is observed.

  • Add a few drops of the "good" solvent to re-clarify the solution.

  • Cover the vessel and allow it to stand undisturbed at a constant temperature.

  • Collect the crystals by filtration, wash with a solvent mixture rich in the anti-solvent, and dry under vacuum.

Diagram: Anti-solvent Crystallization Logic

AntisolventCrystallization cluster_0 System State cluster_1 Action A Chloroisoquinoline in 'Good' Solvent Add_Antisolvent Add Anti-solvent A->Add_Antisolvent B Supersaturated Solution C Crystal Nucleation and Growth B->C Add_Antisolvent->B

Caption: Logic of anti-solvent crystallization.

Section 4: References

  • Study of the solvent-dependent crystal shape of theophylline using constant chemical potential molecular dynamics simulations - RSC Publishing. Available at: [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs - International Journal of Chemical Engineering and Applications (IJCEA). Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. Available at: [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. Available at: [Link]

  • Solvent Systems for Crystallization and Polymorph Selection - ResearchGate. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH. Available at: [Link]

  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Available at: [Link]

  • Crystallization | Organic Chemistry Lab Techniques - YouTube. Available at: [Link]

  • Cooling Crystallization Technology - Cool Separations. Available at: [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives - ResearchGate. Available at: [Link]

  • Can anyone please suggest the best method to grow the crystals for organic compounds. Available at: [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Available at: [Link]

  • Crystal engineering strategies towards halogen-bonded metal–organic multi-component solids: salts, cocrystals and salt cocrystals - CrystEngComm (RSC Publishing). Available at: [Link]

  • Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives - PubMed. Available at: [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC. Available at: [Link]

  • The effect of solvent–crystal interaction on the morphology of a solvate of rifampicin - CrystEngComm (RSC Publishing). Available at: [Link]

  • How do you perform cooling recrystallization? - ResearchGate. Available at: [Link]

  • Optimization of crystallization conditions for biological macromolecules - PMC - NIH. Available at: [Link]

  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant - MDPI. Available at: [Link]

  • Coping with crystallization problems - ResearchGate. Available at: [Link]

  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures - ResearchGate. Available at: [Link]

  • Calculating the Aromaticity of Heterocycles - ResearchGate. Available at: [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. Available at: [Link]

    • Analyze The Crystallization Path That Occurs During Cooling. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. Available at: [Link]

  • A Crystalline In(II) Hydride | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Solubility of Organic Compounds. Available at: [Link]

  • Chemical Reviews Vol. 126 No. 2 - ACS Publications. Available at: [Link]

  • Does anyone have any experience determining the dissolved concentration of Chlorine in organic solvents? | ResearchGate. Available at: [Link]

Sources

Overcoming steric hindrance at the 8-position of isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Electronic Bias at the 8-Position Ticket ID: ISOQ-C8-ADV Status: OPEN Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The "Peri-Position" Paradox

User Problem: You are attempting to functionalize the 8-position of an isoquinoline core. Standard electrophilic aromatic substitution (SEAr) yields C5 or C4 products, while nucleophilic attacks favor C1.[1] Root Cause:

  • Electronic Bias: The C8 position is electronically "neutral" compared to the electron-deficient C1 or the electron-rich C5.[1]

  • Steric Shielding: C8 suffers from peri-strain exerted by the C1 substituent (or even the C1 proton).[1]

  • Coordination Geometry: Unlike quinoline (where the N-atom or N-oxide can directly chelate to C8), the isoquinoline nitrogen is at position 2, making C8 geometrically inaccessible for direct chelation-assisted C-H activation without a "bridge" at C1.[1]

The Solution Matrix: To access C8, we must bypass the native bias using Chelation-Assisted C-H Activation (specifically via the Isoquinolone route) or De Novo Assembly .[1]

Troubleshooting Guides (Workflows)

TICKET #801: Direct C-H Activation Fails (Selectivity Issues)

Scenario: You tried Pd or Rh catalysis on native isoquinoline and obtained C1 or C5 products. Diagnosis: Native isoquinoline lacks a directing group (DG) capable of reaching C8.[1] The N2 atom directs to C3 or C1.[1] Resolution Protocol: The Isoquinolone "Trojan Horse" Strategy We utilize the C1-carbonyl of an isoquinolone (isoquinolin-1(2H)-one) as an intrinsic directing group for Iridium(III) catalysis.[1]

Step-by-Step Methodology:

  • Oxidation: Convert Isoquinoline to Isoquinolone (if not starting material).[1]

    • Reagent: mCPBA (to N-oxide) followed by Ac2O/TEA rearrangement (Reissert-Henze).[1]

  • Activation: Ir(III)-Catalyzed C8 Arylation.

    • Catalyst:

      
       (2.5 mol %)[1]
      
    • Ligand: AgNTf2 (10 mol %) - Critical for halide abstraction to open coordination sites.[1]

    • Coupling Partner: Aryl iodonium salts (Ar-I-Ar)+ X- or Diazo compounds.[1]

    • Solvent: DCE, 100 °C.

  • Restoration: Convert Isoquinolone back to Isoquinoline (if required).

    • Chlorination:[1]

      
       (reflux) 
      
      
      
      1-chloro-8-arylisoquinoline.[1]
    • Reduction: Pd/C,

      
       (or HI/Red P) to remove the C1-Cl.[1]
      

Why this works: The oxygen at C1 coordinates with Ir(III), forming a stable 5-membered metallacycle that places the metal center exclusively at C8, overcoming the steric clash.[1]

TICKET #802: Substrate Decomposition during C8 Arylation

Scenario: You are using the Isoquinolone route, but yields are low (<30%) or the substrate decomposes. Root Cause: Steric clash between the incoming nucleophile and the C1-carbonyl oxygen, or competitive binding of the product.[1] Resolution Protocol: The "Transient" Directing Group (TDG) If the carbonyl oxygen is insufficient, install a removable Directing Group at the N2 position of the isoquinolone to alter the geometry.[1]

Optimization Table:

ParameterStandard ConditionOptimized for Steric BulkReason
Catalyst


Ir(III) forms stronger C-M bonds, often necessary for sterically demanding C8 activation.[1]
Additive AgOAc

or

Non-coordinating anions prevent catalyst poisoning by the product.[1]
Solvent MeOHDCE or HFIPHexafluoroisopropanol (HFIP) stabilizes the cationic metal species and H-bonds to the carbonyl, activating it.[1]
Temp 60 °C100-120 °CHigher energy required to overcome the peri-strain barrier.[1]
TICKET #803: "I need an Alkyl group, not an Aryl group at C8"

Scenario: You need to install a methyl or ethyl group at C8.[1] Diagnosis: C-H alkylation is harder than arylation due to


-hydride elimination side reactions.[1]
Resolution Protocol: Rh(III) Carbenoid Insertion 
Use diazo compounds as the alkyl source.[1]
  • Substrate: N-Methoxyisoquinolone (N-OMe acts as the DG).[1]

  • Reagents:

    
     (5 mol%), 
    
    
    
    .
  • Coupling Partner:

    
    -diazo esters.[1]
    
  • Mechanism: The Rh(III) activates C8, coordinates the diazo carbon, forms a Rh-carbene, and inserts into the C-H bond.[1]

  • Post-Process: The N-OMe group can be cleaved using

    
    .
    

Visualizing the Mechanism

The following diagram illustrates the divergence between Quinoline (easy C8 activation) and Isoquinoline (requires Isoquinolone route).[1]

C8_Activation_Pathways Start Target: C8 Functionalization Sub_Quin Substrate: Quinoline Start->Sub_Quin Sub_Iso Substrate: Isoquinoline Start->Sub_Iso Method_Q_NOx Method: N-Oxide DG Sub_Quin->Method_Q_NOx Direct Chelation Problem_Iso Issue: N-Oxide directs to C1 or C3 Sub_Iso->Problem_Iso Result_Q Success: 5-membered Rhodacycle (O-Rh-C8) Method_Q_NOx->Result_Q Sol_Iso_One Solution: Convert to Isoquinolone (Lactam) Problem_Iso->Sol_Iso_One Bypass Strategy Mech_Iso Mechanism: C1-Carbonyl directs Ir(III) to C8 Sol_Iso_One->Mech_Iso Ir(III)/AgNTf2 Final_Iso Product: 8-Substituted Isoquinolone Mech_Iso->Final_Iso

Caption: Decision tree comparing Quinoline vs. Isoquinoline C8 activation strategies. Note the requirement for the Isoquinolone intermediate.

FAQ: Common Pitfalls

Q: Can I use the Bischler-Napieralski reaction to close the ring with a C8 substituent already in place? A: Proceed with Caution. If the substituent at the "C8" position (on the phenethylamine precursor) is bulky (e.g., -Br, -Me), the cyclization often fails due to steric clash with the amide oxygen in the transition state.[1]

  • Alternative: Use the Pomeranz-Fritsch reaction (acid-catalyzed cyclization of acetals), but be aware that electron-donating groups are usually required on the ring.[1]

Q: Why do I see C4 arylation when using Palladium? A: Palladium typically operates via an electrophilic palladation mechanism (


-like).[1] The C4 position of isoquinolone is the most electron-rich/nucleophilic site.[1] To hit C8, you must use Iridium (Ir) or Rhodium (Rh) which operate via a Concerted Metalation-Deprotonation (CMD) mechanism directed by chelation.[1] Switch metals, switch selectivity. 

Q: How do I remove the C1-carbonyl after functionalization? A: The standard protocol is:

  • Triflation:

    
    , Pyridine 
    
    
    
    1-OTf-isoquinoline.[1]
  • Reduction:

    
    , 
    
    
    
    ,
    
    
    (formic acid as hydride source).[1]
    • Reference: This effectively deletes the directing group, leaving the C8 substituent intact.[1]

References

  • Ir(III)

    • Title: Catalyst Controlled Divergent C4/C8 Site-Selective C–H Arylation of Isoquinolones.[1][2]

    • Source:Organic Letters (2015).[1]

    • URL:[Link][1]

    • Relevance: Establishes the core protocol for switching between C4 (Pd) and C8 (Ir)
  • Rh(III)-Catalyzed N-Oxide Activation (Quinoline/Isoquinoline Context)

    • Title: Rhodium(III)-Catalyzed C–C Bond Formation of Quinoline N-Oxides at the C-8 Position.[1][3][4]

    • Source:Organic Letters (2014).[1]

    • URL:[Link][1]

    • Relevance: Provides the mechanistic basis for N-oxide directed activation (comparative analysis).[1]

  • Comprehensive Review on Distal Functionalization

    • Title: Regioselective Functionalization of Quinolines through C-H Activ
    • Source:Frontiers in Chemistry (2018).[1]

    • URL:[Link]

    • Relevance: A "Handbook" style review detailing the directing group strategies.[1]

  • De Novo Synthesis (Pre-functionalization)

    • Title: Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches.[1]

    • Source:Current Organic Synthesis (2011).[1]

    • URL:[Link]

    • Relevance: Fallback strategies when C-H activ

Sources

Controlling hydrolysis of the methoxy group in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Controlling Methoxy Group Hydrolysis Topic: Optimization of Ether Cleavage and Stability in Acidic Media

Introduction: The Methoxy Paradox

Status: Active Ticket Subject: Balancing Stability vs. Lability of Methyl Ethers Assigned Specialist: Senior Application Scientist

Welcome to the technical support hub for ether chemistry. The methoxy group (


) presents a dual challenge in drug synthesis: it is often too stable when you attempt to remove it (deprotection), yet can be surprisingly labile under specific acidic conditions when retention is required.

This guide addresses the kinetic and thermodynamic controls required to master this functional group. We move beyond basic textbook definitions to address real-world deviations observed in complex scaffolds.

Module 1: Preventing Unwanted Hydrolysis (Stability Protocols)

User Issue: "I am removing a Boc group with TFA/DCM, but my methoxy ether is degrading or scrambling. I thought methyl ethers were acid-stable."

Root Cause Analysis

While simple alkyl methyl ethers (e.g., anisole) are stable to Trifluoroacetic Acid (TFA), "hidden" lability arises from three structural factors:

  • Activated Alkyl Groups: If the methyl group is actually a Methoxymethyl (MOM) or Methoxyethoxymethyl (MEM) ether, it is an acetal, not an ether. Acetals hydrolyze rapidly in dilute acid (

    
     vs. ethers).
    
  • Benzylic/Tertiary Stabilization: If the methoxy is attached to a carbon capable of forming a stable carbocation (e.g.,

    
    -methoxybenzyl), TFA can catalyze an 
    
    
    
    or
    
    
    cleavage even without strong nucleophiles.
  • Nucleophile Contamination: TFA often contains trace water or is used with scavengers (e.g., thioanisole, water, silanes). In the presence of strong nucleophiles (like iodides or thiols), protonated ethers can undergo

    
     cleavage.[1]
    
Troubleshooting Guide: Stabilizing the Methoxy Group
SymptomProbable CauseCorrective Action
Rapid loss (<1 hr) Target is likely an acetal (MOM/MEM) or hemiaminal.Switch to basic deprotection or use Lewis Acid scavengers (e.g., 2,6-lutidine) to buffer the acid.
Slow degradation (Overnight)

attack by scavenger nucleophiles.
Remove nucleophilic scavengers (thiols/iodides). Use non-nucleophilic scavengers like triethylsilane (TES).
Scrambling/Migration Carbocation formation on the alkyl side.Run reaction at 0°C. Dilute TFA to 10-20% in DCM.

Module 2: Controlled Deprotection (Forcing Hydrolysis)

User Issue: "My aryl methyl ether won't cleave with HBr/Acetic Acid, or the yield is low due to tar formation. How do I upgrade to BBr3?"

The Protocol: Boron Tribromide ( ) Demethylation

The "Gold Standard" for cleaving aryl methyl ethers. Unlike Brønsted acids (HBr),


 acts as a Lewis acid to coordinate the oxygen, weakening the 

bond for nucleophilic attack.

Step-by-Step Optimized Workflow:

  • Preparation:

    • Solvent: Anhydrous Dichloromethane (DCM). Critical: No ethers (THF) or alcohols.

    • Stoichiometry: Use 3.0 - 4.0 equivalents of

      
       per methoxy group. (Theory requires 0.33 eq, but kinetic realities demand excess due to complex formation).
      
    • Temperature: Start at -78°C , warm to 0°C . Room temperature is rarely needed and risks side reactions.

  • Execution:

    • Dissolve substrate in DCM under

      
      .
      
    • Add

      
       (1.0 M in DCM) dropwise at -78°C.
      
    • Observation Point: A colored precipitate (Lewis acid-base adduct) often forms. This is normal.

    • Monitor by TLC/LCMS. If stalled at 0°C, do not heat. Add specific additives (see below).

  • Quenching (The Danger Zone):

    • Risk: Exothermic hydrolysis of excess

      
       generates HBr gas and boric acid.
      
    • Protocol: Cool to -78°C. Add MeOH dropwise. This forms volatile trimethyl borate (

      
      ).
      
    • Workup: Wash with sat.

      
       to remove residual acid.
      
FAQ: Troubleshooting Failure

Q: The reaction stops at 50% conversion.

  • A: Boron creates a stable borate complex with the product phenol, preventing further reaction of the reagent.

  • Fix: The "stalled" species is likely the borate ester. You must hydrolyze this ester during workup. Ensure the MeOH quench is vigorous and prolonged, or use an acidic workup (1M HCl) to break the

    
     bond.
    

Q: I have an ester elsewhere in the molecule. Will


 kill it? 
  • A:

    
     can cleave esters, but ethers are kinetically faster.
    
  • Fix: Run at -78°C and quench immediately upon ether consumption. Alternatively, use

    
     with NaI , which is milder and more selective for ethers over esters.
    

Module 3: Mechanistic Visualization

Understanding the mechanism is the only way to predict selectivity. The diagram below illustrates the divergence between Acid-Catalyzed Hydrolysis (Brønsted) and Lewis-Acid Mediated Cleavage .

EtherCleavage Start Methyl Ether Substrate (R-O-Me) Acid Strong Acid (HX) (HBr, HI) Start->Acid Path A: Brønsted Lewis Lewis Acid (BBr3) Start->Lewis Path B: Lewis Acid Prot_Ether Protonated Ether (R-OH+-Me) Acid->Prot_Ether Protonation SN2_Attack Nucleophilic Attack (SN2) (X- attacks Me) Prot_Ether->SN2_Attack Primary R SN1_Path Carbocation Formation (SN1) (If R is Tertiary/Benzyl) Prot_Ether->SN1_Path Tertiary R Phenol Product: Alcohol/Phenol (R-OH) SN2_Attack->Phenol MeX Byproduct: Methyl Halide (Me-X) SN2_Attack->MeX SN1_Path->Phenol SN1_Path->MeX Adduct Lewis Acid Adduct (R-O+(BBr3)-Me) Lewis->Adduct Coordination Borate Borate Ester Intermediate Adduct->Borate Me-Br Elimination Borate->Phenol Hydrolysis (Workup)

Caption: Mechanistic divergence of ether cleavage. Path A (Brønsted) relies on high temperature and strong nucleophiles. Path B (Lewis Acid) activates the oxygen at low temperature, facilitating mild cleavage.

Module 4: Advanced Selectivity

Scenario: You have a polymethoxylated aromatic ring (e.g., 2,4-dimethoxybenzaldehyde) and want to remove only one methyl group.

The Chelation Control Effect: Lewis acids (


, 

) coordinate preferentially to methoxy groups ortho to a carbonyl (aldehyde/ketone/ester). This forms a stable 6-membered chelate, activating that specific ether for cleavage while leaving meta/para ethers intact.
  • Reagent of Choice:

    
     (weaker than 
    
    
    
    , higher selectivity).
  • Result: Conversion of 2,4-dimethoxybenzaldehyde

    
     2-hydroxy-4-methoxybenzaldehyde.
    

References

  • Kosak, T. M., et al. (2015).[2] "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." European Journal of Organic Chemistry.[2][3] [2]

  • Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at C=O).

  • Torrens, A. A., et al. (2022). "Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols." European Journal of Organic Chemistry.[2][3]

  • Master Organic Chemistry. (2014). "Cleavage of Ethers with Acid."[1][3][4][5][6]

  • Chemistry LibreTexts. (2022). "Reactions of Ethers - Acidic Cleavage."

Sources

Resolving solubility issues of 8-Chloro-1-methoxyisoquinoline in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

This is an advanced technical guide designed for the Resolving Solubility Issues of 8-Chloro-1-methoxyisoquinoline technical support center.

Status: Active | Last Updated: February 6, 2026 Topic: Solubility Optimization & Stability Preservation in Aqueous Media Target Audience: Medicinal Chemists, Formulation Scientists, In Vitro Pharmacologists

Executive Summary

This compound (CAS: 103234-81-3) presents a dual challenge in aqueous formulation: high lipophilicity (LogP ~2.6–3.0) and chemical instability under acidic conditions. Unlike simple isoquinolines, the 1-methoxy substituent creates an imidate-like electronic environment, significantly lowering basicity and introducing susceptibility to acid-catalyzed hydrolysis.

This guide replaces trial-and-error with mechanistically grounded protocols. Do not treat this compound as a standard weak base.

Module 1: Physicochemical Profiling (The "Why")

Q1: Why does this compound precipitate in standard acidic buffers (pH 4-5)?

A: This is a classic "Imidate Trap." Most researchers assume isoquinolines are weak bases (pKa ~5.4) and try to solubilize them by lowering the pH. However, the 1-methoxy group drastically alters the electronic landscape.

  • Electronic Effect: The oxygen at position 1 competes for resonance with the ring nitrogen, significantly reducing the electron density available for protonation.

  • Result: The pKa of 1-methoxyisoquinoline derivatives is typically 2.0 – 3.0 , compared to ~5.4 for unsubstituted isoquinoline.

  • Consequence: At pH 4.0, the compound remains >90% un-ionized (neutral) and thus retains its intrinsic insolubility. You would need a pH < 1.5 to fully protonate it, which triggers the stability issue described below.

Q2: Can I use 0.1 M HCl to create a stock solution?

A: ABSOLUTELY NOT. Risk: Irreversible Chemical Degradation. The 1-methoxyisoquinoline moiety is chemically an cyclic imidate ether. In strong aqueous acid (pH < 2), it undergoes acid-catalyzed hydrolysis to form 8-chloroisoquinolin-1-one (the lactam form) and methanol.

  • Observation: You may see the solid dissolve initially and then reprecipitate as a different solid (the insoluble lactam) over minutes or hours.

  • Rule: Avoid exposing this compound to aqueous environments with pH < 3.0 for extended periods.

Q3: What are the critical physicochemical parameters I should use for calculations?

Use these estimated values for formulation design:

ParameterValue (Est.)Implication
LogP 2.6 – 3.0Poor water solubility (< 10 µg/mL). Requires cosolvents or complexation.
pKa (Base) 2.0 – 2.5Neutral at physiological pH (7.4) and in weak acid (pH 4.5).
H-Bond Donors 0No "handle" for water interaction.
H-Bond Acceptors 2Good candidate for hydrogen bonding with Cyclodextrins.

Module 2: Solubilization Strategies (The "How")

Q4: What is the "Gold Standard" solvent system for biological assays (In Vitro)?

A: DMSO Stock + SBE-β-Cyclodextrin Diluent. Since pH manipulation is dangerous and ineffective, you must rely on cosolvency and inclusion complexation .

  • Stock Solvent: 100% DMSO (Anhydrous).

    • Solubility Limit: > 50 mM.

    • Stability:[1][2][3][4] High (store at -20°C).

  • Assay Diluent: Aqueous buffer containing Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

Q5: Why Cyclodextrins instead of just DMSO/Water?

A: The "Crash-Out" Phenomenon. When you dilute a high-concentration DMSO stock into pure water, the solvent power drops exponentially. This compound will likely form micro-precipitates (often invisible to the naked eye) that skew IC50 data.

  • Mechanism: The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic isoquinoline core, shielding it from the water while the hydrophilic exterior keeps the complex dissolved.

  • Recommendation: Use Captisol® (SBE-β-CD) or Kleptose® (HP-β-CD) at 10-20% (w/v) in your assay buffer.

Module 3: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Use this for long-term storage.

  • Weighing: Weigh ~2 mg of this compound into a glass amber vial.

  • Solvent Addition: Add anhydrous DMSO to achieve exactly 10 mM concentration.

    • Calculation: Volume (µL) = [Mass (mg) / Molecular Weight (193.63)] × 100,000.

  • Mixing: Vortex for 30 seconds. Sonicate for 1 minute if necessary. Solution should be crystal clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (No Precipitation)

Target: 100 µM in Assay Buffer (1% DMSO final)

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in your assay buffer (e.g., PBS pH 7.4). Filter sterilize (0.22 µm).

  • Dilution Step 1 (Intermediate): Dilute the 10 mM DMSO stock 1:10 into pure DMSO to get 1 mM. (This ensures accuracy).

  • Dilution Step 2 (Final): Slowly add 10 µL of the 1 mM DMSO solution into 990 µL of the 20% HP-β-CD vehicle while vortexing rapidly.

    • Final Conc: 10 µM compound, 1% DMSO, 20% CD.

  • Validation: Visually inspect for turbidity. If clear, proceed.

Module 4: Troubleshooting Flowchart

Use this logic flow to diagnose solubility failures.

SolubilityTroubleshooting Start Issue: Compound Precipitates or Data Variable CheckSolvent 1. Check Stock Solvent Start->CheckSolvent IsAcid Is Stock Acidic (e.g., 0.1M HCl)? CheckSolvent->IsAcid Yes Yes IsAcid->Yes Yes No No IsAcid->No No (DMSO) Hydrolysis CRITICAL FAILURE: Compound likely hydrolyzed to insoluble lactam. Solution1 Discard Stock. Re-synthesize using 100% DMSO. Hydrolysis->Solution1 CheckpH 2. Check Assay pH IsNeutral Is Assay pH > 6.0? CheckpH->IsNeutral IsNeutral->Yes Yes Precipitation Likely intrinsic insolubility. Compound is neutral. Solution2 Add 10-20% Cyclodextrin (HP-beta-CD) to buffer. Precipitation->Solution2 Yes->Hydrolysis Yes->Precipitation No->CheckpH

Caption: Diagnostic logic for identifying hydrolysis risks vs. intrinsic solubility limits.

References

  • PubChem. this compound (Compound).[5] National Library of Medicine. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • Albert, A., & Phillips, J. N. (1956). Ionization constants of heterocyclic substances.[6] Journal of the Chemical Society. (Context: Electronic effects of 1-alkoxy substituents on isoquinoline basicity).

  • Simplicio, A. L., et al. (2008). Prodrugs for Amines. Molecules.[1][4][5][7][8][9][10][11][12][13][14] (Context: Stability of imidate/amidine structures in aqueous media).

Sources

Validation & Comparative

13C NMR Chemical Shifts for 8-Substituted Isoquinolines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 13C NMR chemical shifts for 8-substituted isoquinolines , a class of heterocycles critical in medicinal chemistry (e.g., as precursors to alkaloids like substituted tetrahydroisoquinolines).

Unlike the more common 5-substituted isomers, 8-substituted isoquinolines present unique spectroscopic challenges due to the peri-interaction between the C8-substituent and the C1-proton/carbon. This guide consolidates experimental data, mechanistic insights, and synthesis protocols.

Executive Summary: The "Peri" Effect Challenge

In isoquinoline systems, the C8 position is sterically unique. It sits in a "peri" relationship to C1 (the most deshielded carbon in the ring). Substituents at C8 exert profound steric and electronic effects on C1, often leading to anomalous chemical shifts and coupling constants compared to the 5-substituted analogs.

  • Key Diagnostic: The C1 resonance (~152 ppm in unsubstituted isoquinoline) is the most sensitive probe for 8-substitution.

  • The Challenge: Distinguishing 8-substituted isomers from 5-substituted isomers, which are often co-produced during electrophilic aromatic substitution (EAS).

Comparative 13C NMR Data

The following tables present experimental chemical shift data. Note the distinct shift patterns driven by the electronic nature of the substituent (electron-donating vs. electron-withdrawing).

Table 1: Experimental 13C Chemical Shifts (δ ppm)

Solvent: DMSO-d₆ unless otherwise noted.

Carbon PositionIsoquinoline (Base)8-Aminoisoquinoline (Experimental)8-Nitroisoquinoline (Predicted Trend)8-Bromoisoquinoline (Experimental*)
C1 152.5155.9 ~150-152151.5
C3 143.1142.6~144143.9
C4 120.4117.1~122121.6
C4a 135.7136.0~130135.8
C5 126.5120.0~128127.3
C6 130.3130.9~131131.9
C7 127.2120.4~125128.3
C8 (Ipso)127.5146.8 ~148120.5
C8a 128.6120.5~124129.8

Data Sources:

  • Isoquinoline: Standard reference values (CDCl₃).

  • 8-Aminoisoquinoline: Experimental data from RSC Adv., 2021 (DMSO-d₆).

  • 8-Bromoisoquinoline: Experimental data derived from Org. Biomol. Chem. (CDCl₃). [1][2][3][4][5][6] * 8-Nitro: Predicted based on standard naphthalene SCS (Substituent Chemical Shift) increments.

Table 2: Substituent Effects on Key Carbons (Δδ relative to Base)

This table highlights the Substituent Chemical Shift (SCS) , crucial for structural assignment.

Substituent (R)C8 (Ipso) C1 (Peri) C7 (Ortho) C8a (Ortho) Mechanistic Insight
-NH₂ (Amino) +19.3+3.4-6.8-8.1Strong resonance donor; shields ortho positions (C7, C8a). Deshields C1 likely due to H-bonding or anisotropy.
-Br (Bromo) -7.0-1.0+1.1+1.2Heavy atom effect shields the ipso carbon (C8). Minimal effect on C1 (weak steric/inductive).
-NO₂ (Nitro) +20.5-2.0-2.0-4.0Strong electron withdrawal; deshields ipso. Peri-effect on C1 is often shielding due to steric compression (γ-gauche).

Mechanistic Analysis: The C1-C8 Interaction

The most critical feature of 8-substituted isoquinolines is the interaction between the substituent at C8 and the methine group at C1.

The "Peri" Effect

In 13C NMR, a substituent at C8 is spatially close to C1.

  • Steric Compression (Gamma-Gauche): Usually causes an upfield shift (shielding) of the C1 carbon. This is observed with bulky groups like -NO₂ or -CH₃.

  • Hydrogen Bonding: In 8-aminoisoquinoline , the lone pair on the exocyclic amine can interact with the C1 proton or the ring nitrogen, potentially causing the observed downfield shift (+3.4 ppm) at C1, contrary to the expected steric shielding.

  • Deshielding of C8 (Ipso): The ipso carbon moves significantly downfield for -NH₂ (+19 ppm) and -NO₂ (+20 ppm), consistent with benzene derivatives.

Visualization of Interactions

The following diagram illustrates the numbering and the critical steric zone.

Isoquinoline_Interactions Figure 1: Isoquinoline Numbering & The Critical C1-C8 Peri-Interaction C1 C1 (Peri Target) N2 N2 C1->N2 C8 C8 (Substituent) C8->C1 Peri-Interaction (Steric/Electronic) C7 C7 C8->C7 C3 C3 N2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C8a C8a C4a->C8a C5 C5 C5->C4a C6 C6 C6->C5 C7->C6 C8a->C1 C8a->C8

Experimental Protocols

Protocol A: Synthesis of 8-Aminoisoquinoline

Direct substitution at C8 is difficult. The standard reliable route involves nitration followed by reduction.

  • Nitration: Treat isoquinoline with KNO₃/H₂SO₄.

    • Result: Mixture of 5-nitroisoquinoline (major) and 8-nitroisoquinoline (minor).

    • Purification: Fractional crystallization or column chromatography is required to isolate the 8-nitro isomer.

  • Bromination-Nitration Strategy (Higher Yield):

    • Step 1: Bromination of isoquinoline → 5-bromoisoquinoline .

    • Step 2: Nitration of 5-bromoisoquinoline → 5-bromo-8-nitroisoquinoline (Regioselective).

    • Step 3: Reduction (Pd/C, H₂) removes the bromine and reduces the nitro group simultaneously.

    • Product:8-Aminoisoquinoline .[7][8][9][10][11]

Protocol B: NMR Acquisition Parameters

To ensure accurate chemical shift assignment for these derivatives:

  • Solvent: DMSO-d₆ is preferred for 8-amino/8-hydroxy derivatives to prevent aggregation and exchange broadening. CDCl₃ is suitable for 8-bromo/8-nitro.

  • Relaxation Delay (D1): Set to 2–5 seconds . Quaternary carbons (C4a, C8a, C8-substituted) have long T1 relaxation times. Insufficient delay will result in missing or low-intensity signals for these critical assignment carbons.

  • Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker systems).

Workflow Diagram

Synthesis_Workflow Figure 2: Synthetic Pathway to 8-Substituted Isoquinolines Iso Isoquinoline Br_Iso 5-Bromoisoquinoline (Direct Bromination) Iso->Br_Iso Br2, AlCl3 Nitro_Br 5-Bromo-8-nitroisoquinoline (Regioselective Nitration) Br_Iso->Nitro_Br HNO3, H2SO4 Amino 8-Aminoisoquinoline (Pd/C Hydrogenation) Nitro_Br->Amino H2, Pd/C (Debromination + Reduction) Sandmeyer 8-Bromoisoquinoline (Sandmeyer Reaction) Amino->Sandmeyer 1. NaNO2, HBr 2. CuBr

References

  • 8-Aminoisoquinoline Data: RSC Advances, 2021, 11 , 24602-24612.

  • 8-Bromoisoquinoline Data: Organic & Biomolecular Chemistry, 2012, 10 , 5602.

  • General Isoquinoline Shifts:Magnetic Resonance in Chemistry, "Carbon-13 NMR spectra of isoquinoline deriv
  • Synthesis Protocol:Journal of Organic Chemistry, "Regioselective synthesis of 8-substituted isoquinolines."

Sources

Comparative Guide: Mass Spectrometry Profiling of Chloroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloroisoquinolines are critical scaffolds in the synthesis of antimalarials, antitumor agents, and synthetic cannabinoids. Their structural elucidation is frequently bottlenecked by the challenge of distinguishing positional isomers (e.g., 1-chloro- vs. 4-chloroisoquinoline) and selecting the appropriate ionization technique.

This guide objectively compares the two dominant mass spectrometry workflows—Electron Ionization (EI) and Electrospray Ionization (ESI) —and details the specific fragmentation mechanisms that allow for structural resolution.

The "Chlorine Signature" Baseline

Before analyzing fragmentation, all researchers must validate the molecular ion using the chlorine isotope pattern. Unlike standard organic molecules, chloroisoquinolines exhibit a distinct A+2 isotopic abundance due to natural


.
Feature

(M)

(M+2)
Diagnostic Ratio
Abundance 75.78%24.22%~3:1
Mass Shift Base Peak+1.997 DaN/A

Technique Comparison: EI (Hard) vs. ESI (Soft)

The choice of ionization dictates the fragmentation pathway. EI provides a "fingerprint" suitable for library matching, while ESI-MS/MS allows for energy-resolved structural probing.

Comparative Performance Data
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ion Type Radical Cation (

)
Protonated Molecule (

)
Internal Energy High (~70 eV fixed)Low (Tunable via Collision Energy)
Primary Loss Radical Cleavage (Cl

, H

)
Neutral Loss (HCl, HCN)
Isomer Resolution Low (Spectra often identical)High (Via MS/MS intensity ratios)
Detection Limit Nanogram rangePicogram range (High Sensitivity)
Best For... Impurity profiling, GC-MSPK studies, Metabolite ID, LC-MS
Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate workflow based on analytical needs.

G Start Analytical Goal Volatile Is sample volatile? Start->Volatile Polar Is sample polar/labile? Volatile->Polar No EI_Path GC-MS (EI) Volatile->EI_Path Yes Polar->EI_Path No (Derivatize) ESI_Path LC-MS/MS (ESI) Polar->ESI_Path Yes Fingerprint Library Match (NIST) EI_Path->Fingerprint Hard Ionization Structure Structural Elucidation ESI_Path->Structure CID Fragmentation

Figure 1: Decision matrix for selecting ionization techniques based on sample properties and analytical goals.

Mechanistic Fragmentation Pathways[2][3]

Understanding the specific bond cleavages is essential for interpreting spectra. Chloroisoquinolines undergo two distinct pathways depending on the ionization state.

Pathway A: Radical Fragmentation (EI Dominant)

In EI, the molecular ion (


) is highly energetic. The stability of the aromatic system often leads to the retention of the ring, with substituent loss being the primary driver.
  • Loss of Cl Radical (

    
    ):  A homolytic cleavage yielding an isoquinolinium cation.
    
  • Loss of HCN (

    
    ):  Characteristic of the pyridine ring collapse.
    
Pathway B: Collision-Induced Dissociation (ESI Dominant)

In ESI, the protonated ion (


) requires added collision energy (CE) to fragment.
  • Loss of HCl (

    
    ):  A heterolytic elimination. This is often favored when the chlorine is adjacent to a proton source (e.g., in 1-chloroisoquinoline vs 5-chloroisoquinoline).
    
  • Retro-Diels-Alder (RDA): Ring opening followed by loss of acetylene or HCN.

Visualizing the Mechanism (HCN Loss)

The loss of Hydrogen Cyanide (HCN) is the "fingerprint" of the isoquinoline core.

Mechanism Parent Protonated Isoquinoline [M+H]+ TS Ring Opening (Transition State) Parent->TS Collision Energy Product Fragment Ion [M+H - HCN]+ TS->Product Rearrangement Neutral HCN (Neutral) TS->Neutral Elimination

Figure 2: The characteristic loss of HCN (27 Da) in isoquinoline derivatives via ring opening.

Experimental Protocol: Isomer Differentiation

Distinguishing 1-chloroisoquinoline from 4-chloroisoquinoline is a common challenge. The 1-position is chemically distinct due to its adjacency to the nitrogen (an "ortho-like" effect), making the C-Cl bond more labile under specific conditions.

Protocol: Energy-Resolved MS/MS

Objective: Differentiate isomers by plotting the "Survival Yield" of the parent ion against Collision Energy (CE).

  • Sample Preparation:

    • Dissolve 1 mg of analyte in Methanol/Water (50:50) + 0.1% Formic Acid.

    • Final concentration: 1 µg/mL.

  • LC Conditions (for separation):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in 0.1% Formic Acid.

  • MS Parameters (QqQ or Q-TOF):

    • Source: ESI Positive Mode.[1][2][3]

    • Precursor Ion Selection: Select

      
       (e.g., m/z 164 for Chloroisoquinoline).
      
    • The Ramp: Stepwise increase Collision Energy from 10 eV to 60 eV in 5 eV increments.

  • Data Analysis:

    • Monitor the intensity of the Parent Ion vs. the Fragment Ion (

      
       128, loss of HCl).
      
    • Result: 1-chloroisoquinoline typically fragments at lower collision energies than 4-chloroisoquinoline due to the destabilizing effect of the adjacent protonated nitrogen.

References

  • Differentiation of Isomeric Heterocycles: Title: Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates.[4][5] Source: National Institutes of Health (PMC) URL:[Link]

  • Fragmentation Mechanisms of Isoquinoline Alkaloids: Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Source: National Institutes of Health (PMC) URL:[Link]

  • General Fragmentation Rules (EI vs ESI): Title: Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation.[6] Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Comparative Reactivity Profile: 8-Chloro vs. 8-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of the isoquinoline scaffold, the choice between 8-chloro-1-methoxyisoquinoline (8-Cl-1-OMe) and 8-bromo-1-methoxyisoquinoline (8-Br-1-OMe) is a critical decision point that dictates synthetic strategy, catalyst cost, and reaction success.

While both substrates offer access to the 8-position—a privileged vector for modulating solubility and metabolic stability in drug candidates—they exhibit divergent reactivity profiles:

  • 8-Bromo-1-methoxyisoquinoline: The "Gold Standard" for early-phase discovery. It exhibits superior reactivity in Palladium-catalyzed cross-couplings and undergoes rapid, clean Lithium-Halogen exchange (Li-HE).[1] It is the preferred substrate when yield and reliability are paramount.

  • This compound: A "Process-Ready" alternative. While kinetically slower in oxidative addition, it is generally more stable and cost-effective. However, it requires specialized electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHC) to achieve conversion comparable to the bromide.

This guide provides a technical deep-dive into the electronic and steric factors governing these differences, supported by experimental protocols and mechanistic visualizations.

Structural & Electronic Context: The "Peri-Effect"[2]

The reactivity of the 8-position in 1-substituted isoquinolines is heavily influenced by the peri-effect —the steric and electronic interaction between the substituents at C1 and C8.

In 1-methoxyisoquinoline, the methoxy group at C1 is spatially proximate to the halogen at C8. This creates a unique steric environment that differentiates it from the more accessible 5-, 6-, or 7-positions.[1]

Electronic & Steric Impact Analysis[1]
FeatureThis compound8-Bromo-1-methoxyisoquinolineImpact on Reactivity
C-X Bond Energy High (~400 kJ/mol)Moderate (~280 kJ/mol)Cl requires higher activation energy for oxidative addition.
Steric Radius (Van der Waals) 1.75 Å1.85 ÅBr is larger, potentially increasing peri-strain with 1-OMe, which can actually accelerate oxidative addition (relief of strain).
Lithiation Potential Poor (Slow exchange)Excellent (Fast exchange)Br allows for cryogenic Li-Hal exchange; Cl often requires higher temps or stronger bases (e.g., t-BuLi).
Visualization: The Peri-Interaction & Reactivity Divergence

ReactivityDivergence cluster_Pd Pd-Catalyzed Coupling cluster_Li Lithiation (Li-HE) Substrate 8-Halo-1-methoxyisoquinoline (X = Cl or Br) OxAdd Oxidative Addition (Rate Determining Step) Substrate->OxAdd Pd(0) Catalyst Li_Exchange Li-Halogen Exchange (-78°C) Substrate->Li_Exchange n-BuLi Pd_Inter Pd(II) Intermediate (Ar-Pd-X) OxAdd->Pd_Inter OxAdd->Pd_Inter Br: Fast Cl: Slow (Requires Ligands) Li_Species 8-Lithio Species (Nucleophile) Li_Exchange->Li_Species Li_Exchange->Li_Species Br: Fast/Clean Cl: Inert/Side Rxns

Figure 1: Divergent reaction pathways. The C-X bond strength dictates the kinetic barrier for both Palladium insertion and Lithium exchange.

Palladium-Catalyzed Cross-Coupling[3][4]

The primary application for these scaffolds is the construction of C-C and C-N bonds via Suzuki-Miyaura and Buchwald-Hartwig couplings.

The Challenge with 8-Chloro

The 8-chloro derivative suffers from a "double penalty":

  • Strong C-Cl Bond: High bond dissociation energy makes oxidative addition the rate-limiting step.

  • Peri-Crowding: The 1-OMe group hinders the approach of the bulky Pd-ligand complex required to break the C-Cl bond.

To overcome this, electron-rich, bulky phosphines (e.g., XPhos, SPhos, BrettPhos) are mandatory.[1] These ligands increase the electron density on the Pd center, facilitating oxidative addition into the challenging chloride.

Comparative Performance Data (Representative)
Reaction TypeSubstrateCatalyst SystemYieldNotes
Suzuki (Aryl-B(OH)2) 8-Br Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O85-95% Robust, works with standard catalysts.
Suzuki (Aryl-B(OH)2) 8-Cl Pd(dppf)Cl₂, K₂CO₃< 30%Incomplete conversion; catalyst death.[2]
Suzuki (Aryl-B(OH)2) 8-Cl Pd(OAc)₂ / XPhos , K₃PO₄80-90% Requires advanced ligand system.
Buchwald (Amination) 8-Br Pd₂(dba)₃ / BINAP, NaOtBu75-85% Standard conditions effective.
Buchwald (Amination) 8-Cl Pd(OAc)₂ / BrettPhos , NaOtBu70-80% BrettPhos required for difficult chlorides.

Lithiation & Functionalization[6][7][8][9]

This is where the divergence is most critical. If your synthetic route requires generating a carbanion at C8 (e.g., to quench with an aldehyde, ketone, or iodine), 8-bromo-1-methoxyisoquinoline is the only viable option. [1]

Mechanism: Lithium-Halogen Exchange (Li-HE) vs. Directed Metalation (DoM)[1]
  • 8-Br (Li-HE Dominant): Treatment with n-BuLi at -78°C results in rapid Li-Br exchange. The reaction is driven by the formation of the stable butyl bromide and the aryl lithium. The 1-OMe group may provide minor stabilization via coordination (peri-lithiation effect), but the driving force is the weak C-Br bond.

  • 8-Cl (Complex Reactivity): The C-Cl bond is too strong for clean exchange with n-BuLi at -78°C. Instead, you risk:

    • Nucleophilic Attack: n-BuLi attacking the isoquinoline ring (though 1-OMe blocks C1, C3 is vulnerable).[1]

    • Directed Ortho Metalation (DoM): The 1-OMe group is a Directing Metalation Group (DMG). It could direct lithiation to C8 (removing the proton, not the Cl) if the conditions allow. This results in an 8-chloro-8-lithio species (benzyne precursor), which is unstable and leads to decomposition.

Recommendation: Do not attempt Li-Hal exchange on the 8-Chloro derivative unless using specialized conditions (e.g., t-BuLi at -100°C), which are impractical for scale-up.

Experimental Protocols

Protocol A: Suzuki Coupling of 8-Bromo-1-methoxyisoquinoline (Standard)

Use this for rapid library synthesis.

  • Charge: To a reaction vial, add 8-bromo-1-methoxyisoquinoline (1.0 equiv), Aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂[1][2]·DCM (5 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration). Degas with N₂ for 5 mins.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica flash chromatography.

Protocol B: Suzuki Coupling of this compound (Advanced)

Use this for cost-reduction on larger scales.

  • Charge: To a reaction vial, add This compound (1.0 equiv), Aryl boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Note: Pre-stirring catalyst and ligand in solvent for 10 mins is recommended.

  • Solvent: Add Toluene or n-Butanol (0.2 M). Degas thoroughly.

  • Reaction: Heat to 100°C for 16–24 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify.

Protocol C: Lithiation/Formylation of 8-Bromo-1-methoxyisoquinoline

Exclusive to the Bromo-derivative.

  • Setup: Flame-dry a flask under Argon. Add 8-bromo-1-methoxyisoquinoline (1.0 equiv) and anhydrous THF (0.1 M). Cool to -78°C .

  • Exchange: Dropwise add n-BuLi (2.5 M in hexanes, 1.1 equiv) over 10 mins. Maintain temp < -70°C.

  • Aging: Stir at -78°C for 30 mins. Solution typically turns deep yellow/orange (formation of aryllithium).[1]

  • Quench: Add anhydrous DMF (3.0 equiv) dropwise. Stir 30 mins at -78°C, then warm to 0°C.

  • Workup: Quench with sat. NH₄Cl (aq).[1] Extract with ether.[3][4] Product is the 8-formyl-1-methoxyisoquinoline.

References

  • Palladium-Catalyzed Cross-Coupling Trends

    • Comparison of Aryl Halide Reactivity: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Isoquinoline Synthesis & Functionalization

    • Pomeranz-Fritsch & Modifications: Álvarez, R., et al. (2020). Recent advances in the synthesis of isoquinolines. Chemical Reviews. Link

  • Lithiation of Heterocycles

    • Halogen-Lithium Exchange vs DoM: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. Link

  • Buchwald-Hartwig Conditions

    • Ligand Effects (XPhos/BrettPhos): Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

Definitive Structural Elucidation of 8-Chloro-1-methoxyisoquinoline via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Peri-Constraint" Challenge

In the development of isoquinoline-based pharmacophores, the 8-Chloro-1-methoxyisoquinoline scaffold presents a unique structural challenge known as the peri-effect. The spatial proximity between the C1-substituent (methoxy) and the C8-substituent (chlorine) creates significant steric strain, often forcing the methoxy group out of the aromatic plane or inducing unexpected regio-isomerism during synthesis (e.g., yielding the thermodynamically favored 5-chloro isomer rather than the kinetic 8-chloro product).

While High-Field NMR (600 MHz+) is the workhorse of organic characterization, it struggles with this specific scaffold because the C8-Chlorine is "silent" in proton NMR—it offers no handle for NOESY (Nuclear Overhauser Effect Spectroscopy) correlation with the C1-methoxy group.

This guide outlines the protocol for using Single Crystal X-ray Diffraction (SCXRD) as the absolute validation method. Unlike spectroscopic inference, SCXRD provides a direct map of electron density, resolving the 1,8-interaction and confirming the regiochemistry required for downstream SAR (Structure-Activity Relationship) studies.

Part 1: Comparative Analysis (NMR vs. SCXRD)

To justify the resource allocation for X-ray analysis, we must first define the limitations of standard alternatives.

The Ambiguity of NMR in 1,8-Disubstituted Isoquinolines

In a standard 1D


H-NMR spectrum of this compound, the aromatic region (7.0–8.5 ppm) shows a specific splitting pattern. However, distinguishing between the 5-chloro  and 8-chloro  regioisomers is non-trivial:
  • Lack of NOE: In the 8-chloro isomer, the C1-methoxy protons (

    
     ~4.0 ppm) have no adjacent proton at C8 to show a spatial correlation.
    
  • Chemical Shift Overlap: The electronic withdrawing effect of Chlorine at C5 vs. C8 causes subtle shifts in the adjacent protons (H6/H7 vs H4/H3) that are easily misinterpreted without complex DFT (Density Functional Theory) calculation support.

The SCXRD Advantage

SCXRD is independent of magnetic environments and coupling constants. It relies on the diffraction of X-rays by electron clouds, providing:

  • Absolute Regiochemistry: Unambiguous assignment of the Cl atom to the C8 position.

  • Conformational Insight: Measurement of the C8-C8a-C1-O torsion angle, quantifying the twist induced by the steric clash.

  • Packing Interactions: Identification of

    
    -
    
    
    
    stacking or Halogen bonding (C-Cl
    
    
    O) critical for solid-state stability.
Technical Comparison Matrix
Feature1D/2D NMR (

H/

C/NOESY)
Single Crystal X-ray (SCXRD)
Primary Data Magnetic resonance frequenciesElectron density map (

)
Sample State Solution (CDCl

, DMSO-

)
Solid Crystalline Lattice
Regio-Certainty Inferential (High risk of ambiguity)Absolute (Definitive)
Steric Insight Averaged (dynamic rotation)Frozen (precise bond angles)
Material Req. ~5-10 mg (Recoverable)Single Crystal (>0.1 mm)

Part 2: Experimental Protocol

Phase 1: Crystal Growth (Vapor Diffusion)

The this compound molecule is moderately lipophilic. Rapid evaporation often yields amorphous powder unsuitable for diffraction. We utilize a Binary Solvent Vapor Diffusion method to grow diffraction-quality prisms.

Protocol:

  • Inner Vial: Dissolve 15 mg of the pure compound in 0.5 mL of a "Good Solvent" (Dichloromethane or Acetone). Filter through a 0.2

    
    m PTFE syringe filter to remove nucleation sites (dust).
    
  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of "Anti-Solvent" (n-Hexane or Pentane).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Mechanism: As hexane vapor diffuses into the DCM, the solubility decreases slowly, promoting ordered lattice formation over 48–72 hours.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Kapton loop using perfluoropolyether oil.

  • Temperature: Cool to 100 K using a nitrogen cryostream.

    • Reasoning: Cooling minimizes thermal vibration (atomic displacement parameters), which is critical for resolving the electron density of the vibrating methoxy group.

  • Source: Molybdenum (Mo) K

    
     radiation (
    
    
    
    = 0.71073 Å).
    • Reasoning: Mo is preferred over Copper (Cu) for chlorinated compounds to minimize absorption effects caused by the heavy Chlorine atom.

Phase 3: Structural Refinement Criteria

To validate the structure, the final model must meet these crystallographic standards:

  • R-factor (

    
    ):  < 5.0% (indicates high agreement between model and data).
    
  • Goodness of Fit (GoF): Close to 1.0.

  • Bond Length Verification:

    • C8–Cl: Expected range 1.73 – 1.75 Å (Typical aromatic C-Cl).

    • C1–O: Expected range 1.33 – 1.36 Å (Shortened due to resonance).

Part 3: Visualization of Workflows

Diagram 1: Structural Validation Decision Logic

This flowchart illustrates the decision-making process for choosing SCXRD over NMR for this specific isomer problem.

ValidationLogic Start Crude Product (8-Cl-1-OMe-Isoquinoline) NMR 1H NMR Analysis (CDCl3) Start->NMR Ambiguity Ambiguity Check: Is C8-Cl vs C5-Cl distinct? NMR->Ambiguity NOESY 2D NOESY Experiment Ambiguity->NOESY Unclear Cryst Vapor Diffusion Crystallization Ambiguity->Cryst High Certainty Required Fail NOE Silent (No H at C8) NOESY->Fail Fail->Cryst Mandatory XRD SCXRD Data Collection (Mo-Source, 100K) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Result Confirmed Regioisomer & Torsion Angles Solve->Result

Caption: Decision logic prioritizing SCXRD when NMR fails to resolve peri-substituted regioisomers due to lack of proton coupling handles.

Diagram 2: Vapor Diffusion Crystallization Setup

A schematic representation of the physical setup required to grow diffraction-quality crystals of the target molecule.

VaporDiffusion Outer Sealed Outer Vessel (Anti-Solvent: Hexane) Vapor Vapor Exchange (Hexane diffuses into DCM) Outer->Vapor Contains Inner Open Inner Vial (Solute + DCM) Inner->Vapor Exposed to Crystal Nucleation & Growth (Prisms formed) Inner->Crystal 48-72 Hours Vapor->Inner Lowers Solubility

Caption: Binary solvent vapor diffusion setup. Hexane (anti-solvent) slowly diffuses into Dichloromethane (solvent), gently forcing the isoquinoline to crystallize.

Part 4: Data Interpretation & Structural Insights

Upon solving the structure, the focus must shift to the specific geometric parameters that define the molecule's reactivity and stability.

The Peri-Interaction (Steric Clash)

The distance between the Oxygen at C1 and the Chlorine at C8 is the critical metric. The sum of the van der Waals radii for Oxygen (1.52 Å) and Chlorine (1.75 Å) is roughly 3.27 Å .

  • Observation: If the measured intramolecular distance

    
     is 
    
    
    
    , significant steric repulsion exists.
  • Consequence: Look for a non-zero torsion angle in the methoxy group (C8a-C1-O-CH

    
    ). The methyl group will likely rotate away from the chlorine to minimize energy, potentially disrupting planarity and reducing 
    
    
    
    -conjugation.
Bond Length Validation

Use these standard values to validate your refinement model. Deviations >0.02 Å suggest disorder or incorrect atom assignment.

Bond TypeAtom PairTypical Length (Å)Ref.
Aromatic C-Cl C(8) – Cl(1)1.740 ± 0.01 [1]
Imidate-like C-O C(1) – O(1)1.330 ± 0.01 [2]
Ether O-C O(1) – C(Methyl)1.430 ± 0.01 [2]
Packing Motifs

In the crystal lattice, isoquinolines typically form "inversion dimers" mediated by


-

stacking. However, the bulky 8-chloro substituent may disrupt this, leading to a "herringbone" packing motif to accommodate the halogen. This packing information is vital for formulation scientists predicting the powder flow properties of the API (Active Pharmaceutical Ingredient).

References

  • Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19.

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." CCDC Software.

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Reference for Isoquinoline reactivity and numbering).

  • Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. Wiley-Interscience. (Standard protocol for Mo-source data collection).

Analytical Differentiation of 8-Chloro and 5-Chloro Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the precise regiochemistry of isoquinoline derivatives dictates their pharmacological profile.[1] The 5-chloro and 8-chloro isomers of isoquinoline are positional isomers with identical molecular weights (163.60 g/mol ) and similar polarity, making them challenging to distinguish by low-resolution mass spectrometry (MS) or standard TLC.[2]

However, their distinct electronic environments and spatial geometries create unique signatures in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This guide outlines a definitive analytical framework for differentiating these isomers, prioritizing 1D 1H NMR and 2D NOESY experiments as the primary validation tools, supported by HPLC retention behavior and synthetic origin analysis.

Structural Analysis & Chemical Logic[1]

The differentiation hinges on the proximity of the chlorine substituent to the distinct protons of the isoquinoline core.[1]

  • Isoquinoline Numbering: The nitrogen is at position 2. The bridgehead carbons are 4a and 8a. The benzene ring comprises positions 5, 6, 7, and 8.[1]

  • The "Peri" Effect:

    • Position 5: Spatially adjacent to H-4 (on the pyridine ring).[2]

    • Position 8: Spatially adjacent to H-1 (the singlet between the nitrogen and the benzene ring).

Structural Comparison Table
Feature5-Chloroisoquinoline8-Chloroisoquinoline
Substituent Position Benzene ring (C5)Benzene ring (C8)
Missing Proton H-5 H-8
Key Spatial Interaction Cl is peri to H-4Cl is peri to H-1
Symmetry

(Planar)

(Planar)
Electronic Effect Inductive withdrawal at C5Inductive withdrawal at C8

Primary Method: NMR Spectroscopy (The Gold Standard)[1]

NMR is the only self-validating method for this differentiation.[2] The aromatic region (7.0 – 9.5 ppm) contains the diagnostic signals.

A. 1D 1H NMR Analysis

1. The H-1 Singlet (Diagnostic Marker) [2]

  • Theory: H-1 is the most deshielded proton (~9.2 ppm) due to the adjacent nitrogen.

  • 5-Chloro: H-1 is spatially close to H-8 .[2] You will observe H-1 as a singlet.[2] H-8 will appear as a doublet (or dd) in the aromatic region.[2]

  • 8-Chloro: H-1 is spatially close to the Chlorine .[2] The "peri-chloro" effect often causes a downfield shift and, critically, eliminates the magnetic coupling influence of H-8.[1]

2. Coupling Patterns (Spin Systems) Both isomers possess a trisubstituted benzene ring, typically appearing as an AMX or ABC system (Doublet - Triplet - Doublet).[2]

  • 5-Chloro Spectrum:

    • H-6 & H-8: Appear as doublets (

      
       Hz).
      
    • H-7: Appears as a triplet/doublet of doublets (

      
       Hz).[2]
      
    • H-4: Appears as a doublet (

      
       Hz, coupled to H-3).[2]
      
  • 8-Chloro Spectrum:

    • H-5 & H-7: Appear as doublets.

    • H-6: Appears as a triplet/doublet of doublets.[2]

    • H-4: Appears as a doublet.[2]

Crucially, the coupling patterns alone are often insufficient due to signal overlap.[1] 2D NMR is required for absolute certainty.

B. 2D NOESY/ROESY (The "Smoking Gun")

The Nuclear Overhauser Effect (NOE) relies on spatial proximity (< 5 Å), not through-bond connectivity.[1] This is the definitive test.

  • Experiment: Irradiate (or observe cross-peaks for) H-1 and H-4.

  • Scenario A (5-Chloro):

    • H-1 to H-8: STRONG NOE (H-8 is present).

    • H-4 to H-5: NO NOE (H-5 is replaced by Cl).

  • Scenario B (8-Chloro):

    • H-1 to H-8: NO NOE (H-8 is replaced by Cl).

    • H-4 to H-5: STRONG NOE (H-5 is present).

NOE_Logic cluster_legend Legend Key1 Observed NOE Signal Key2 Absent NOE Signal Start Select Diagnostic Protons (H-1 and H-4) Decision1 Check NOE Correlation: H-4 (Pyridine) ↔ H-5 (Benzene) Start->Decision1 Decision2 Check NOE Correlation: H-1 (Pyridine) ↔ H-8 (Benzene) Start->Decision2 Res1A H-5 is Present (Not 5-Chloro) Decision1->Res1A Strong Signal Res1B H-5 is Missing CONFIRMED: 5-Chloroisoquinoline Decision1->Res1B No Signal Res2A H-8 is Present (Not 8-Chloro) Decision2->Res2A Strong Signal Res2B H-8 is Missing CONFIRMED: 8-Chloroisoquinoline Decision2->Res2B No Signal

Caption: Decision tree for distinguishing isomers using 2D NOESY NMR correlations. Green paths indicate confirmation.

Secondary Method: HPLC Separation[1][2]

While NMR identifies the pure compound, HPLC is required to separate mixtures or assess purity.[1]

Chromatographic Behavior

Isoquinolines are basic (


). Separation requires pH control to manage the ionization state of the nitrogen.
  • Column Selection: C18 (Octadecyl) is standard. Phenyl-Hexyl columns offer superior selectivity for regioisomers due to

    
    -
    
    
    
    interactions with the chlorinated benzene ring.[2]
  • Mobile Phase:

    • Acidic (pH 2-3): Formic acid or TFA.[2] The isoquinoline is fully protonated (

      
      ).[2] Separation is driven by the hydrophobicity of the Cl-position.
      
    • Basic (pH > 8): Ammonium bicarbonate (requires high-pH stable column).[2] The neutral molecule interacts more strongly with the stationary phase.

  • Elution Order (General Trend on C18):

    • Positional isomers often elute close together.

    • 8-Chloro typically elutes after5-Chloro in reverse-phase conditions due to the "shielding" of the polar nitrogen by the peri-chloro group (in 8-Cl), which can slightly increase effective lipophilicity compared to the more exposed nitrogen in 5-Cl.[2] Note: This must be experimentally verified for your specific gradient.

Tertiary Method: Synthetic Origin[1][2]

Understanding the synthesis route provides a strong prior probability of the isomer identity.

Synthesis RouteLikely ProductMechanistic Reason
Direct Electrophilic Chlorination 5-Chloroisoquinoline The 5- and 8-positions are most electron-rich.[2] The 5-position is kinetically favored for electrophilic attack (e.g.,

).[1]
Sandmeyer Reaction (from 5-amino)5-Chloroisoquinoline Substitution is strictly determined by the amino precursor location.[2]
Sandmeyer Reaction (from 8-amino)8-Chloroisoquinoline 8-Aminoiosquinoline is a common precursor for 8-substituted derivatives.[2]
Directed Lithiation 1-Chloro or 3-Chloro Directing groups usually activate the pyridine ring (C1) rather than the benzene ring.[2]

Experimental Protocol: Unknown Identification

Objective: Identify Sample "X" as 5-Cl or 8-Cl Isoquinoline.

Step 1: Sample Preparation

  • Dissolve ~5-10 mg of Sample X in 600 µL of DMSO-d6 or CDCl3 .

  • Note: DMSO-d6 is preferred to prevent signal overlap from water and ensure sharp peaks for the N-heterocycle.[2]

Step 2: Acquire 1D 1H NMR

  • Parameters: 16 scans, 2 second relaxation delay.[1]

  • Check: Locate the singlet at ~9.2 ppm (H-1) and the doublet at ~8.5 ppm (H-3).[2]

Step 3: Acquire 2D NOESY (or ROESY)

  • Parameters: Mixing time 300-500 ms.

  • Analysis:

    • Find the diagonal peak for H-1 (Singlet, ~9.2 ppm).

    • Look for a cross-peak (off-diagonal) connecting H-1 to an aromatic doublet.[2]

      • Cross-peak found?

        
         H-8 is present.[2] Sample is 5-Chloroisoquinoline. 
        
      • No cross-peak?

        
         H-8 is missing. Sample is 8-Chloroisoquinoline. 
        
    • Verification: Find the diagonal peak for H-4 (Doublet, ~7.8 ppm).[1]

      • Cross-peak to aromatic doublet found?

        
         H-5 is present.[2] Sample is 8-Chloroisoquinoline. 
        
      • No cross-peak?

        
         H-5 is missing. Sample is 5-Chloroisoquinoline. 
        

Step 4: Reporting

  • Report chemical shifts (

    
    ), Multiplicity, Coupling Constants (
    
    
    
    ), and specifically cite the NOE correlations used for assignment.

References

  • BenchChem. (2025).[3] Chromatographic Separation of Quinoline and Isoquinoline Isomers. Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[2] 1-Chloroisoquinoline Product Specification & Properties. Retrieved from [2]

  • ChemicalBook. (2025). 8-Chloroquinoline and Isoquinoline Derivative NMR Spectra. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2010). A guide to the identification of metabolites in NMR-based metabonomics. Analytical Chemistry, 82(5), 1811–1821.[1] Retrieved from [1][2]

  • Thieme Connect. (2005). Synthesis of Isoquinolines: Electrophilic Substitution Patterns. Science of Synthesis. Retrieved from [1][2]

Sources

A Comparative Guide to the Synthesis of 1-Methoxyisoquinoline Derivatives for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

The 1-methoxyisoquinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. The efficient and selective synthesis of its derivatives is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of established and contemporary synthetic routes to 1-methoxyisoquinoline derivatives, offering insights into the mechanistic underpinnings, practical considerations, and performance of each methodology.

Classical Approaches: The Foundation of Isoquinoline Synthesis

The traditional methods for constructing the isoquinoline core have been the bedrock of heterocyclic chemistry for over a century. These reactions, while sometimes limited in scope and requiring harsh conditions, are well-understood and still find application in modern synthesis.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust and widely employed method for the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to the corresponding isoquinolines. The reaction involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide.[1][2][3]

Mechanistic Insight: The reaction is initiated by the activation of the amide carbonyl oxygen by a Lewis acid, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the activated amide, leading to a cyclized intermediate. Subsequent elimination of water furnishes the 3,4-dihydroisoquinoline. The presence of electron-donating groups on the aromatic ring, such as methoxy groups, facilitates the cyclization by increasing the nucleophilicity of the aromatic ring.[4]

Bischler_Napieralski cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Intermediate & Product beta_phenylethylamide β-Phenylethylamide activation Amide Activation (e.g., POCl₃) beta_phenylethylamide->activation Lewis Acid cyclization Intramolecular Electrophilic Aromatic Substitution activation->cyclization elimination Elimination of Water cyclization->elimination dihydroisoquinoline 3,4-Dihydroisoquinoline elimination->dihydroisoquinoline oxidation Oxidation (e.g., Pd/C) dihydroisoquinoline->oxidation isoquinoline 1-Substituted Isoquinoline oxidation->isoquinoline

Figure 1: General workflow of the Bischler-Napieralski reaction followed by oxidation.

Representative Protocol: Synthesis of 1-Methyl-6,7-dimethoxyisoquinoline

A solution of N-(3,4-dimethoxyphenethyl)acetamide (1.0 g, 4.48 mmol) in dry toluene (20 mL) is treated with phosphorus oxychloride (1.03 g, 6.72 mmol) and the mixture is refluxed for 2 hours. After cooling, the reaction mixture is poured onto crushed ice and basified with concentrated ammonium hydroxide. The aqueous layer is extracted with chloroform (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline is then dissolved in toluene (20 mL) and treated with 10% Pd/C (0.1 g). The mixture is refluxed for 6 hours. After cooling, the catalyst is filtered off, and the solvent is evaporated to yield the crude product, which is purified by column chromatography.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and an aminoacetaldehyde acetal.[5][6][7]

Mechanistic Insight: The reaction proceeds in two main stages. First, the condensation of a benzaldehyde with an aminoacetaldehyde acetal forms a Schiff base (benzalaminoacetal).[6][7] In the second stage, under strong acidic conditions (e.g., concentrated sulfuric acid), the acetal is hydrolyzed, and the resulting aldehyde or its enol ether undergoes an intramolecular electrophilic attack on the aromatic ring. Subsequent dehydration leads to the aromatic isoquinoline ring system. The yields of this reaction can be sensitive to the nature of the substituents on the benzaldehyde, with electron-donating groups generally favoring the cyclization.[8]

Pomeranz_Fritsch cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product benzaldehyde Benzaldehyde condensation Condensation benzaldehyde->condensation aminoacetal Aminoacetaldehyde Acetal aminoacetal->condensation schiff_base Benzalaminoacetal (Schiff Base) condensation->schiff_base cyclization Acid-Catalyzed Cyclization & Dehydration schiff_base->cyclization Strong Acid isoquinoline Isoquinoline cyclization->isoquinoline

Figure 2: General workflow of the Pomeranz-Fritsch reaction.

Representative Protocol: Synthesis of 6,7-Dimethoxyisoquinoline [9]

A mixture of 3,4-dimethoxybenzaldehyde (veratraldehyde) and aminoacetaldehyde dimethyl acetal is condensed to form the corresponding Schiff base. This intermediate is then subjected to cyclization. A common procedure involves dissolving the aminoacetal (1 equivalent) in methanol and adding concentrated hydrochloric acid. The mixture is then heated to reflux for a specified time, monitored by TLC. After completion, the reaction is cooled and neutralized with a base like sodium bicarbonate solution. The product is extracted with an organic solvent, dried, and purified by column chromatography to yield 6,7-dimethoxyisoquinoline.

Modern Synthetic Strategies: Efficiency and Selectivity

In recent years, transition-metal-catalyzed reactions, particularly those involving C-H activation, have revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher efficiency, and novel disconnection approaches.[10]

Palladium-Catalyzed C-H Activation/Annulation

Palladium catalysis has emerged as a powerful tool for the construction of isoquinoline scaffolds. These methods often rely on a directing group to achieve high regioselectivity in the C-H activation step.

Mechanistic Insight: The catalytic cycle typically begins with the coordination of the palladium catalyst to a directing group on the aromatic substrate.[2] This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate then undergoes migratory insertion with a coupling partner, such as an alkyne or an allene. Subsequent reductive elimination regenerates the active palladium catalyst and releases the annulated isoquinoline product.[2]

Pd_Catalyzed_Annulation cluster_start Starting Materials cluster_cycle Catalytic Cycle cluster_product Product arene Arene with Directing Group coordination Coordination arene->coordination coupling_partner Coupling Partner (e.g., Alkyne) insertion Migratory Insertion coupling_partner->insertion pd_catalyst Pd(II) Catalyst pd_catalyst->coordination ch_activation C-H Activation (CMD) coordination->ch_activation palladacycle Palladacycle Intermediate ch_activation->palladacycle palladacycle->insertion reductive_elimination Reductive Elimination insertion->reductive_elimination reductive_elimination->pd_catalyst Regeneration isoquinoline Isoquinoline Derivative reductive_elimination->isoquinoline

Figure 3: Generalized catalytic cycle for Palladium-catalyzed C-H activation/annulation.

Representative Protocol: Synthesis of Isoquinolinones via Palladium-Catalyzed C–H Activation/Annulation [2][11]

To a solution of N-methoxybenzamide (0.50 mmol) in toluene (10 mL) are added a 2,3-allenoic acid ester (1.5 mmol), Ag₂CO₃ (1.0 mmol), DIPEA (1.0 mmol), and Pd(CH₃CN)₂Cl₂ (0.05 mmol). The reaction mixture is heated at 85 °C for 4 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the corresponding 3,4-substituted hydroisoquinolone.

Rhodium-Catalyzed C-H Activation/Annulation

Rhodium catalysts are also highly effective for the synthesis of isoquinolines via C-H activation, often exhibiting complementary reactivity to palladium.

Mechanistic Insight: Rhodium(III)-catalyzed C-H activation typically proceeds through a similar mechanism to palladium, involving a directing group-assisted cyclometalation. The resulting rhodacycle intermediate can then react with various coupling partners, such as alkynes, to construct the isoquinoline ring. These reactions are often characterized by their high efficiency and broad substrate scope.[12]

Representative Protocol: Rhodium-catalyzed Synthesis of 1-(Acylamino)isoquinolines [13]

A mixture of a 3-aryl-1,2,4-oxadiazole (0.2 mmol), an alkyne (0.3 mmol), [RhCp*Cl₂]₂ (5 mol %), and AgSbF₆ (20 mol %) in 1,2-dichloroethane (1 mL) is stirred at 80 °C for 12 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to give the corresponding 1-(acylamino)isoquinoline.

Green Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, using less hazardous reagents, and improving energy efficiency.[10]

Copper-Catalyzed Synthesis in Water

Copper catalysis offers a more economical and environmentally friendly alternative to precious metal catalysts. Performing these reactions in water as a solvent further enhances their green credentials.[14]

Mechanistic Insight: Copper(I) can catalyze the intramolecular cyclization of suitable precursors, such as (E)-2-alkynylaryl oxime derivatives, in water.[14] The reaction likely proceeds through a copper-mediated activation of the alkyne, followed by intramolecular nucleophilic attack and subsequent rearrangement to form the isoquinoline core. The use of water as a solvent can promote the reaction through hydrophobic effects and its unique polarity.

Representative Protocol: Copper-Catalyzed Synthesis of 1-Methyl-3-phenylisoquinoline in Water [14]

A mixture of (E)-1-(2-(phenylethynyl)phenyl)ethan-1-one oxime (0.5 mmol) and CuI (10 mol %) in water (2 mL) is stirred at 80 °C for 15 hours under an air atmosphere. After cooling, the reaction mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford 1-methyl-3-phenylisoquinoline. This protocol achieved a 95% yield.[14]

Comparative Analysis

Synthetic RouteKey FeaturesAdvantagesDisadvantagesRepresentative Yield
Bischler-Napieralski Two-step process: amide formation and cyclization/oxidation.Well-established, reliable for electron-rich systems.Requires stoichiometric dehydrating agents (e.g., POCl₃), harsh conditions, and a subsequent oxidation step.Good to excellent (can be >80% for activated substrates).
Pomeranz-Fritsch Condensation followed by acid-catalyzed cyclization.Direct route to isoquinolines.Often requires strong acids, can suffer from low yields due to side reactions.Variable, can be moderate to good depending on substrate and conditions.
Pd-Catalyzed C-H Activation Direct functionalization of C-H bonds.High atom economy, mild reaction conditions, broad substrate scope.Requires a directing group, catalyst can be expensive.Good to excellent (often >70%).
Rh-Catalyzed C-H Activation Similar to Pd-catalysis, often with complementary reactivity.High efficiency, broad functional group tolerance.Catalyst cost, requirement for a directing group.Good to excellent (often >80%).
Cu-Catalyzed Synthesis in Water Use of an inexpensive catalyst in a green solvent.Environmentally friendly, cost-effective, simple procedure.May have a more limited substrate scope compared to Pd or Rh catalysis.Excellent (up to 95% reported for specific substrates).[14]

Conclusion

The synthesis of 1-methoxyisoquinoline derivatives can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions, while still valuable, are often being supplanted by modern transition-metal-catalyzed approaches. Palladium and rhodium-catalyzed C-H activation strategies offer superior efficiency, milder conditions, and broader substrate scope, albeit at a higher catalyst cost. The development of greener alternatives, such as copper-catalyzed reactions in water, represents a significant step towards more sustainable chemical synthesis. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction, with considerations for both chemical efficiency and environmental impact.

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